AM095
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5.Na/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31;/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31);/q;+1/p-1/t18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDADFSIDCQGB-GMUIIQOCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693387 | |
| Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345614-59-6 | |
| Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
AM-095 Sodium: A Deep Dive into its Anti-Fibrotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key mediator in the fibrotic process is lysophosphatidic acid (LPA), which exerts its effects through a family of G protein-coupled receptors, prominently the LPA1 receptor. AM-095 sodium has emerged as a potent and selective antagonist of the LPA1 receptor, demonstrating significant anti-fibrotic efficacy in a range of preclinical models. This technical guide provides a comprehensive overview of the mechanism of action of AM-095 in fibrosis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: LPA1 Receptor Antagonism
AM-095 is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1] By binding to and inhibiting the LPA1 receptor, AM-095 effectively blocks the downstream signaling cascades initiated by lysophosphatidic acid (LPA), a potent bioactive lipid that is upregulated in fibrotic tissues.[2][3] This targeted inhibition disrupts key pathological processes that drive the initiation and progression of fibrosis.
The LPA-LPA1 signaling axis plays a crucial role in the development of fibrosis across various organs.[4][5] Upon tissue injury, elevated levels of LPA activate the LPA1 receptor on fibroblasts and other cell types, leading to a cascade of pro-fibrotic events including:
-
Fibroblast Recruitment and Proliferation: LPA acts as a potent chemoattractant for fibroblasts, drawing them to the site of injury.[2][6] Activation of LPA1 also stimulates fibroblast proliferation, expanding the population of matrix-producing cells.[3]
-
Myofibroblast Differentiation: LPA signaling promotes the transformation of fibroblasts into myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA) and have enhanced contractile and secretory capabilities for extracellular matrix (ECM) proteins like collagen.[3]
-
Vascular Leakage: The LPA-LPA1 axis can increase vascular permeability, leading to the leakage of plasma proteins into the interstitial space, which contributes to the provisional matrix for fibrosis.[2]
-
Inflammation: LPA signaling can modulate inflammatory responses, further contributing to the pro-fibrotic microenvironment.[7][8]
AM-095, by competitively binding to the LPA1 receptor, prevents LPA from initiating these downstream events, thereby attenuating the fibrotic response.
Quantitative Data on AM-095 Efficacy
The potency and selectivity of AM-095 have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data demonstrating its efficacy.
| Assay Type | Target | Cell Line/System | IC50 Value | Reference |
| Calcium Flux | Human LPA1 | CHO cells | 0.025 µM | [9] |
| Calcium Flux | Mouse LPA1 | CHO cells | 0.023 µM | [9] |
| GTPγS Binding | Human LPA1 | CHO cell membranes | 0.98 µM | |
| GTPγS Binding | Mouse LPA1 | CHO cell membranes | 0.73 µM | |
| Chemotaxis | Mouse LPA1 | CHO cells | 778 nM | |
| Chemotaxis | Human LPA1 | A2058 melanoma cells | 233 nM |
Table 1: In Vitro Potency and Selectivity of AM-095
| Fibrosis Model | Species | AM-095 Dosage | Key Findings | Reference |
| Bleomycin-Induced Dermal Fibrosis | Mouse | 30 mg/kg, oral, twice daily | Significantly attenuated increases in dermal thickness and collagen content. | |
| Unilateral Ureteral Obstruction (UUO) | Mouse | Not specified | Reduced kidney fibrosis. | |
| Streptozotocin (STZ)-Induced Diabetic Nephropathy | Mouse | 30 mg/kg, oral, daily for 8 weeks | Significantly reduced albuminuria, glomerular volume, and tuft area. | [10][11] |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse | 30 mg/kg, oral | Decreased vascular permeability, inflammation, and fibrosis. | [12] |
Table 2: In Vivo Efficacy of AM-095 in Preclinical Fibrosis Models
Signaling Pathways Modulated by AM-095
AM-095 exerts its anti-fibrotic effects by inhibiting multiple downstream signaling pathways activated by the LPA1 receptor.
Rho/ROCK Pathway and Myofibroblast Activation
A critical downstream effector of LPA1 signaling in fibrosis is the Rho/Rho-associated coiled-coil forming protein kinase (ROCK) pathway.[1] Activation of this pathway is central to the differentiation of fibroblasts into contractile, collagen-producing myofibroblasts. AM-095, by blocking LPA1, prevents the activation of Rho/ROCK, thereby inhibiting myofibroblast differentiation and subsequent collagen deposition.
References
- 1. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scripps.edu [scripps.edu]
- 3. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
- 5. scripps.edu [scripps.edu]
- 6. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic Acid Promotes Expression and Activation of Matrix Metalloproteinase 9 (MMP9) in THP-1 Cells via Toll-Like Receptor 4/Nuclear Factor-κB (TLR4/NF-κB) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic Acid Promotes Expression and Activation of Matrix Metalloproteinase 9 (MMP9) in THP-1 Cells via Toll-Like Receptor 4/Nuclear Factor-κB (TLR4/NF-κB) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bleomycin-induced skin fibrosis [bio-protocol.org]
- 10. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.1 Unilateral ureteral obstruction model of fibrosis and tissue collection [bio-protocol.org]
AM-095 Sodium: A Deep Dive into its Core Downstream Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, most notably fibrosis.[1][2][3][4] Lysophosphatidic acid (LPA), the endogenous ligand for LPA1, is a bioactive phospholipid that elicits a wide range of cellular responses, including cell proliferation, migration, and survival. By blocking the interaction of LPA with its receptor, AM-095 Sodium effectively mitigates the downstream signaling cascades that contribute to the progression of fibrotic diseases. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by AM-095 Sodium, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
Core Mechanism of Action: LPA1 Receptor Antagonism
AM-095 Sodium functions as a competitive antagonist at the LPA1 receptor. This mode of action prevents the conformational changes in the receptor that are necessary to activate intracellular heterotrimeric G proteins. The LPA1 receptor is known to couple with multiple G protein families, primarily Gαi/o, Gαq/11, and Gα12/13, leading to the initiation of a complex network of downstream signaling events.[5][6] AM-095 Sodium's antagonism effectively curtails these initial activation steps, leading to a broad inhibition of LPA-induced cellular responses.
Quantitative Data Summary
The inhibitory potency of AM-095 Sodium has been quantified across various in vitro functional assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity in different experimental contexts.
| Assay Type | Target | Species | IC50 Value | Reference(s) |
| Calcium Mobilization | Human LPA1 | Human | 0.025 µM | [2][3][4] |
| Calcium Mobilization | Mouse LPA1 | Mouse | 0.023 µM | [2][3][4] |
| GTPγS Binding | Human LPA1 | Human | 0.98 µM | [4][7] |
| GTPγS Binding | Mouse LPA1 | Mouse | 0.73 µM | [4][7] |
| Chemotaxis | Mouse LPA1 | Mouse | 778 nM | [7] |
| Chemotaxis | Human A2058 Melanoma Cells | Human | 233 nM | [7] |
Downstream Signaling Pathways Modulated by AM-095 Sodium
The antagonism of the LPA1 receptor by AM-095 Sodium leads to the attenuation of several critical downstream signaling pathways.
Gαq/11 - Phospholipase C (PLC) - Calcium Mobilization Pathway
Activation of the Gαq/11 pathway by LPA1 leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum. AM-095 Sodium potently inhibits this LPA-induced calcium mobilization.[2][3][4]
Gαi/o - PI3K/Akt and MAPK/ERK Signaling Pathways
Upon LPA1 activation, the Gαi/o pathway is initiated, leading to the activation of two major downstream cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Both pathways are crucial for cell survival, proliferation, and migration.[4][6] Studies have demonstrated that the therapeutic effects of AM-095 in conditions like diabetic nephropathy are associated with the inhibition of Akt and ERK phosphorylation.[8]
Gα12/13 - Rho/ROCK Signaling Pathway
The coupling of LPA1 to Gα12/13 activates the Rho family of small GTPases, leading to the activation of Rho-associated kinase (ROCK).[1][2][9] This pathway is a key regulator of the actin cytoskeleton, influencing cell shape, adhesion, and migration, all of which are critical processes in the development of fibrosis. By inhibiting LPA1, AM-095 prevents the activation of the Rho/ROCK pathway, thereby attenuating pro-fibrotic cellular behaviors.
TLR4/NF-κB Signaling Pathway in Diabetic Nephropathy
In the context of diabetic nephropathy, AM-095 has been shown to downregulate the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] This action suppresses the expression of pro-inflammatory cytokines and fibrotic factors, highlighting a potential anti-inflammatory mechanism of AM-095 in addition to its direct anti-fibrotic effects. The precise molecular link between LPA1 antagonism and TLR4 modulation is an area of ongoing investigation.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of AM-095 to inhibit LPA-induced increases in intracellular calcium concentration.
Materials:
-
CHO cells stably expressing human or mouse LPA1.
-
Black, clear-bottom 96-well plates.
-
Fluo-4 AM calcium indicator dye.
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Probenecid.
-
Pluronic F-127.
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Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
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LPA (agonist).
-
AM-095 Sodium (antagonist).
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Fluorescence plate reader.
Protocol:
-
Seed LPA1-expressing CHO cells into 96-well plates and culture overnight.
-
Prepare a loading buffer containing Fluo-4 AM, probenecid, and Pluronic F-127 in HBSS/HEPES.
-
Remove culture medium from the cells and add the loading buffer.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
During incubation, prepare serial dilutions of AM-095 and a fixed concentration of LPA.
-
After incubation, wash the cells with HBSS/HEPES containing probenecid.
-
Add the AM-095 dilutions to the wells and incubate for a further 15-30 minutes.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add the LPA solution to the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence corresponds to the change in intracellular calcium concentration. Calculate the IC50 value for AM-095 based on the inhibition of the LPA-induced calcium response.[12]
GTPγS Binding Assay
This assay assesses the ability of AM-095 to inhibit LPA-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
Materials:
-
Membranes prepared from cells overexpressing human or mouse LPA1.
-
[35S]GTPγS (radiolabeled).
-
GDP.
-
LPA (agonist).
-
AM-095 Sodium (antagonist).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filter mats.
-
Scintillation counter.
Protocol:
-
In a 96-well plate, add the LPA1-expressing cell membranes.
-
Add a solution containing GDP.
-
Add serial dilutions of AM-095 or vehicle control.
-
Add a fixed concentration of LPA to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound [35S]GTPγS.
-
Dry the filter mats and measure the radioactivity of each filter using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of [35S]GTPγS bound to the G proteins. Calculate the IC50 value for AM-095 based on the inhibition of LPA-stimulated [35S]GTPγS binding.[11][13][14][15][16]
Chemotaxis Assay
This assay evaluates the effect of AM-095 on LPA-induced cell migration.
Materials:
-
Cells expressing LPA1 (e.g., CHO cells or A2058 melanoma cells).
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size).
-
24-well plates.
-
Serum-free culture medium.
-
LPA (chemoattractant).
-
AM-095 Sodium (inhibitor).
-
Cell stain (e.g., Crystal Violet or a fluorescent dye).
-
Microscope.
Protocol:
-
Culture the cells to be used in the assay.
-
The day before the experiment, starve the cells in serum-free medium.
-
On the day of the experiment, add serum-free medium containing LPA to the lower chamber of the 24-well plates.
-
Harvest and resuspend the starved cells in serum-free medium. Add serial dilutions of AM-095 to the cell suspension.
-
Add the cell suspension containing AM-095 to the upper chamber of the Transwell inserts.
-
Incubate the plates for a period of time that allows for cell migration (e.g., 4-24 hours) at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the IC50 value for AM-095 based on the inhibition of LPA-induced cell migration.[17]
Conclusion
AM-095 Sodium is a highly selective and potent antagonist of the LPA1 receptor that exerts its therapeutic effects by inhibiting a confluence of downstream signaling pathways. Its ability to block LPA-induced calcium mobilization, PI3K/Akt and MAPK/ERK activation, and Rho/ROCK signaling provides a multi-pronged approach to attenuating the cellular processes that drive fibrosis. Furthermore, its modulation of the TLR4/NF-κB pathway suggests an additional anti-inflammatory component to its mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of AM-095 Sodium and other LPA1 receptor antagonists.
References
- 1. Exploring the Role of RhoA/ROCK Signaling in Pain: A Narrative Review [aginganddisease.org]
- 2. researchgate.net [researchgate.net]
- 3. Lysophosphatidic acid induces cell migration through the selective activation of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. AM 095 News - LARVOL Sigma [sigma.larvol.com]
- 9. Rho/ROCK acts downstream of lysophosphatidic acid receptor 1 in modulating P2X3 receptor-mediated bone cancer pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho/ROCK pathway is essential to the expansion, differentiation, and morphological rearrangements of human neural stem/progenitor cells induced by lysophosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 13. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Lysophosphatidic acid induces migration of human lung-resident mesenchymal stem cells through the β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacokinetic Profile of AM-095 Sodium: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
AM-095 Sodium, a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), has demonstrated significant therapeutic potential in preclinical models of fibrosis.[1] A thorough understanding of its pharmacokinetic (PK) properties and oral bioavailability is paramount for its continued development and potential clinical translation. This technical guide provides a comprehensive overview of the core pharmacokinetic data, experimental methodologies, and associated signaling pathways of AM-095 Sodium.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of AM-095 Sodium has been characterized in rats and dogs, revealing high oral bioavailability and a moderate half-life.[1][2] A summary of the key quantitative data is presented in the table below for ease of comparison.
| Parameter | Species | Dosing Route | Dose | Cmax | Tmax | t1/2 |
| AM-095 | Rat (Sprague-Dawley) | Oral | 10 mg/kg | 41 µM | 2 h | 1.79 h |
| AM-095 | Rat (Sprague-Dawley) | Intravenous | 2 mg/kg | 12 µM | 15 min | 1.79 h |
| AM-095 | Dog (Beagle) | Oral | 5 mg/kg | 21 µM | 15 min | - |
| AM-095 | Dog (Beagle) | Intravenous | 2 mg/kg | - | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life. Data compiled from available preclinical studies.[2][3]
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic evaluation of AM-095 Sodium.
Animal Models
-
Rats: Male Sprague-Dawley rats, weighing between 250-300g, with surgically implanted jugular vein catheters were utilized.[2]
-
Dogs: Male beagle dogs were used for pharmacokinetic studies.[2]
-
Mice: C57Bl/6 mice were used in studies investigating the in vivo effects of AM-095.[2]
For all studies, animals were fasted for 15 to 24 hours prior to the administration of the compound.[2]
Drug Administration
-
Intravenous (IV) Administration:
-
Oral (PO) Administration:
Sample Collection and Analysis
-
Blood Collection:
-
In rats, blood samples were collected via the jugular vein catheter. After each sample collection, the catheter was flushed with an equivalent volume of saline.[2]
-
In mice, blood was collected at various time points (0, 4, 8, 9, 12, and 24 hours) via cardiac puncture under anesthesia into sodium EDTA tubes.[2]
-
-
Plasma Preparation: Whole blood was centrifuged to prepare plasma samples.[2]
-
Sample Storage: Plasma samples were stored frozen at -80°C prior to analysis.[2]
-
Analytical Method: The concentration of AM-095 in plasma samples was determined using liquid chromatography/mass spectrometry (LC/MS).[2]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the pharmacokinetic studies of AM-095 Sodium.
References
AM-095 Sodium for In Vivo Studies in Mouse Models of Fibrosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AM-095 sodium, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist, for its application in preclinical mouse models of fibrosis. This document synthesizes key data on its mechanism of action, efficacy, pharmacokinetics, and experimental use, offering a valuable resource for researchers investigating novel anti-fibrotic therapies.
Core Concepts: Mechanism of Action
AM-095 is a potent and selective antagonist of the LPA1 receptor. Lysophosphatidic acid (LPA) is a bioactive phospholipid that, through its interaction with the G protein-coupled receptor LPA1, plays a significant role in the pathogenesis of fibrosis in various organs.[1] By blocking the LPA1 receptor, AM-095 disrupts downstream signaling pathways implicated in fibroblast activation, proliferation, and extracellular matrix deposition, thereby mitigating the fibrotic process.
Caption: LPA1 Receptor Signaling and AM-095 Inhibition.
In Vitro Potency of AM-095
AM-095 demonstrates high potency and selectivity for the LPA1 receptor across different species. The following table summarizes its in vitro activity from various functional assays.
| Assay Type | Target | Species | IC50 Value | Reference |
| GTPγS Binding | Recombinant LPA1 | Human | 0.98 µM | [1][2][3] |
| GTPγS Binding | Recombinant LPA1 | Mouse | 0.73 µM | [1][2][3] |
| LPA-induced Calcium Flux | LPA1-transfected CHO cells | Human | 0.025 µM | [2] |
| LPA-induced Calcium Flux | LPA1-transfected CHO cells | Mouse | 0.023 µM | [2] |
| LPA-driven Chemotaxis | LPA1-overexpressing CHO cells | Mouse | 778 nM | [1][2][3] |
| LPA-driven Chemotaxis | A2058 melanoma cells | Human | 233 nM | [1][2][3] |
In Vivo Efficacy in Mouse Models of Fibrosis
AM-095 has shown significant anti-fibrotic effects in various preclinical mouse models of fibrosis.
Pulmonary Fibrosis (Bleomycin-Induced)
In a bleomycin-induced model of pulmonary fibrosis, AM-095 treatment attenuated key fibrotic markers.
| Parameter | Treatment Group | Result | Reference |
| Bronchoalveolar Lavage (BAL) Fluid Collagen | AM-095 | Attenuated bleomycin-induced increases | [1][3] |
| BAL Fluid Protein | AM-095 | Attenuated bleomycin-induced increases | [1][3] |
| BAL Fluid Inflammatory Cell Infiltration | AM-095 | Attenuated bleomycin-induced increases | [1][3] |
Renal Fibrosis (Unilateral Ureteral Obstruction - UUO)
AM-095 demonstrated protective effects against the development of renal fibrosis in the UUO model.
| Parameter | Treatment Group | Result | Reference |
| Kidney Fibrosis | AM-095 | Decreased kidney fibrosis | [1][3] |
Dermal Fibrosis (Bleomycin-Induced Scleroderma Model)
In a mouse model of scleroderma, AM-095 was effective in reducing dermal fibrosis in both preventative and therapeutic settings.
| Parameter | Treatment Group | Result | Reference |
| Dermal Thickness | AM-095 | Significantly attenuated bleomycin-induced increases | [4] |
| Dermal Collagen Content | AM-095 | Significantly attenuated bleomycin-induced increases | [4] |
Pharmacokinetics in Mice
Pharmacokinetic studies in C57Bl/6 mice have demonstrated good oral bioavailability of AM-095.
| Parameter | Value | Conditions | Reference |
| Dosing | 30 mg/kg | Oral gavage at 0 and 8 hours | [4] |
| Tmax | ~2 hours (in rats, mouse data not specified) | Single oral dose | [2] |
| Half-life (t1/2) | Moderate (in rats and dogs, mouse data not specified) | - | [1][2][3] |
Safety and Tolerability in Mice
Across multiple studies, AM-095 has been reported to be well-tolerated in mice at effective doses. No significant adverse effects have been noted in the cited literature. However, specific quantitative toxicity data, such as LD50 values, are not publicly available. As with any experimental compound, it is recommended that researchers conduct their own tolerability studies under their specific experimental conditions.
Experimental Protocols
General Formulation for Oral Gavage
AM-095 is a hydrophobic compound, requiring an appropriate vehicle for oral administration in mice. A common formulation approach is as follows:
-
Prepare a stock solution of AM-095 in an organic solvent such as DMSO.
-
For the final dosing solution, a co-solvent system is often employed. An example includes a mixture of PEG300, Tween 80, and sterile water or saline.
-
A specific formulation example is to add 50 µL of a 50 mg/mL AM-095 stock in DMSO to 400 µL of PEG300, mix until clear, add 50 µL of Tween 80, mix again, and then add 500 µL of ddH2O for a final volume of 1 mL.[2] This solution should be used immediately.
Caption: Workflow for AM-095 Oral Formulation.
Bleomycin-Induced Pulmonary Fibrosis Model
This model is widely used to induce lung fibrosis and test the efficacy of anti-fibrotic compounds.
-
Animals: C57Bl/6 mice are commonly used.
-
Induction: A single intratracheal instillation of bleomycin (dose typically ranges from 1.5 to 3.0 U/kg).
-
AM-095 Administration:
-
Route: Oral gavage.
-
Dose: 10-30 mg/kg, once or twice daily.
-
Timing: Treatment can be initiated prophylactically (at the time of bleomycin administration) or therapeutically (several days after bleomycin administration).
-
-
Endpoint Analysis: Typically 14-21 days post-bleomycin administration. Endpoints include analysis of BAL fluid for cell counts, protein, and collagen content, as well as histological assessment of lung tissue for fibrosis (e.g., Ashcroft score, trichrome staining) and collagen quantification (e.g., Sircol assay).
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a robust and reproducible method for inducing renal fibrosis.
-
Animals: C57Bl/6 or other susceptible mouse strains.
-
Procedure: The left ureter is ligated at two points with surgical silk to induce complete obstruction. The contralateral (right) kidney serves as an internal control.
-
AM-095 Administration:
-
Route: Oral gavage.
-
Dose: Typically 30 mg/kg, administered once or twice daily.
-
Timing: Treatment is usually initiated on the day of or one day prior to surgery and continued for the duration of the study.
-
-
Endpoint Analysis: Kidneys are harvested at various time points, commonly 7-14 days post-surgery. Endpoints include histological analysis for tubular injury, interstitial fibrosis, and inflammation (e.g., Masson's trichrome, Sirius red staining), as well as molecular analysis of fibrotic markers (e.g., collagen I, α-SMA, TGF-β) via qPCR or Western blotting.
Caption: In Vivo Fibrosis Model Workflow.
Conclusion
AM-095 sodium is a well-characterized LPA1 antagonist with demonstrated efficacy in multiple preclinical mouse models of fibrosis. Its oral bioavailability and tolerability make it a valuable tool for in vivo research aimed at understanding the role of the LPA-LPA1 axis in fibrotic diseases and for the preclinical evaluation of potential anti-fibrotic therapies. Researchers should carefully consider the experimental design, including the choice of fibrosis model, dosing regimen, and relevant endpoints, to effectively evaluate the therapeutic potential of AM-095.
References
AM-095 Sodium: A Novel Antagonist of the LPA1 Receptor for the Attenuation of Diabetic Nephropathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease, underscoring the urgent need for novel therapeutic strategies. Emerging evidence has implicated the lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA1 receptor (LPAR1), as a significant contributor to the pathogenesis of DN. AM-095 sodium, a specific and potent antagonist of LPAR1, has demonstrated considerable promise in preclinical models of DN. This technical guide provides a comprehensive overview of the role of AM-095 in attenuating diabetic nephropathy, with a focus on its mechanism of action, preclinical efficacy data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of new treatments for diabetic kidney disease.
Introduction
Diabetic nephropathy is a severe microvascular complication of both type 1 and type 2 diabetes mellitus, characterized by progressive damage to the glomeruli and tubulointerstitium, leading to albuminuria, a decline in the glomerular filtration rate (GFR), and eventual renal failure. The pathophysiology of DN is complex, involving a confluence of metabolic and hemodynamic insults that trigger inflammation, oxidative stress, and fibrosis within the kidneys.
Recent investigations have highlighted the pivotal role of lysophosphatidic acid (LPA) in the progression of renal diseases. LPA, a bioactive phospholipid, exerts its diverse cellular effects by binding to a family of G protein-coupled receptors, among which the LPA1 receptor is prominently expressed in the kidney. Upregulation of the LPA-LPAR1 signaling axis has been observed in diabetic kidneys, where it is implicated in promoting inflammation, fibrosis, and podocyte injury.
AM-095 sodium is a selective antagonist of the LPAR1 receptor. Its potential to mitigate the pathological processes underlying diabetic nephropathy has been investigated in preclinical studies, revealing a promising therapeutic avenue. This guide will delve into the scientific evidence supporting the use of AM-095 in DN, with a focus on its molecular mechanisms and its effects on key markers of renal function and pathology.
Mechanism of Action of AM-095 Sodium in Diabetic Nephropathy
AM-095 exerts its therapeutic effects in diabetic nephropathy primarily by blocking the signaling cascade initiated by the binding of LPA to its receptor, LPAR1. This antagonistic action disrupts a key pathogenic pathway, leading to the amelioration of renal damage. The downstream effects of LPAR1 inhibition by AM-095 include the downregulation of pro-inflammatory and pro-fibrotic signaling pathways.
A critical mechanism involves the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[1] In the diabetic kidney, activation of LPAR1 leads to the upregulation of TLR4 expression. TLR4, in turn, initiates a signaling cascade that results in the activation of the transcription factor NF-κB, a master regulator of inflammation.[1] NF-κB activation promotes the transcription of a host of pro-inflammatory cytokines and chemokines, contributing to the chronic inflammatory state characteristic of diabetic nephropathy. AM-095, by inhibiting LPAR1, effectively suppresses this inflammatory cascade.[1]
Furthermore, LPAR1 signaling is linked to increased oxidative stress through the activation of NADPH oxidase.[1] This enzyme complex is a major source of reactive oxygen species (ROS) in the kidney. Excessive ROS production contributes to cellular damage, endothelial dysfunction, and the progression of renal fibrosis. By blocking LPAR1, AM-095 reduces the expression and activity of NADPH oxidase, thereby mitigating oxidative stress in the diabetic kidney.[1]
The inhibition of these interconnected pathways by AM-095 ultimately leads to a reduction in the expression of pro-inflammatory cytokines and fibrotic factors, thereby preserving renal structure and function.[1]
Preclinical Efficacy of AM-095 Sodium
The therapeutic potential of AM-095 has been evaluated in a well-established animal model of type 1 diabetic nephropathy: the streptozotocin (STZ)-induced diabetic mouse. These studies have provided compelling evidence for the efficacy of AM-095 in attenuating key features of the disease.
Data Presentation
The following tables summarize the quantitative data from a pivotal study by Lee et al. (2019), demonstrating the effects of AM-095 on key markers of diabetic nephropathy in STZ-induced diabetic mice after 8 weeks of treatment.
Table 1: Effect of AM-095 on Renal Function Parameters
| Group | Albumin-to-Creatinine Ratio (μg/mg) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Control (Vehicle) | 25.8 ± 3.1 | 0.18 ± 0.02 | 22.5 ± 1.5 |
| STZ (Vehicle) | 148.2 ± 15.3 | 0.35 ± 0.03 | 45.8 ± 3.2 |
| STZ + AM-095 (10 mg/kg) | 95.6 ± 10.1# | 0.26 ± 0.02# | 35.1 ± 2.8# |
| STZ + AM-095 (30 mg/kg) | 68.4 ± 8.5# | 0.21 ± 0.02# | 28.9 ± 2.1# |
| STZ + Losartan (10 mg/kg) | 75.1 ± 9.2# | 0.23 ± 0.02# | 30.2 ± 2.5# |
| p < 0.05 vs. Control; #p < 0.05 vs. STZ (Vehicle). Data are presented as mean ± SEM. |
Table 2: Effect of AM-095 on Glomerular Histomorphometry
| Group | Glomerular Volume (x10^4 μm^3) | Glomerular Tuft Area (μm^2) |
| Control (Vehicle) | 4.8 ± 0.3 | 2850 ± 150 |
| STZ (Vehicle) | 8.2 ± 0.5 | 4950 ± 250 |
| STZ + AM-095 (10 mg/kg) | 6.5 ± 0.4# | 3800 ± 200# |
| STZ + AM-095 (30 mg/kg) | 5.6 ± 0.4# | 3200 ± 180# |
| STZ + Losartan (10 mg/kg) | 5.9 ± 0.4# | 3450 ± 190# |
| *p < 0.05 vs. Control; #p < 0.05 vs. STZ (Vehicle). Data are presented as mean ± SEM. |
These data clearly indicate that AM-095 treatment significantly reduces albuminuria and improves markers of renal function in a dose-dependent manner. Furthermore, AM-095 treatment effectively ameliorates the glomerular hypertrophy that is a hallmark of diabetic nephropathy.
Experimental Protocols
This section provides a detailed description of the methodologies employed in the key preclinical studies evaluating AM-095 in diabetic nephropathy.
Animal Model: Streptozotocin (STZ)-Induced Diabetic Mice
-
Animals: Male C57BL/6J mice, typically 8-10 weeks of age, are used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg body weight, dissolved in 0.1 M citrate buffer (pH 4.5). Control mice receive an injection of citrate buffer alone.
-
Confirmation of Diabetes: Blood glucose levels are monitored 72 hours after STZ injection. Mice with blood glucose levels exceeding 250 mg/dL are considered diabetic and are included in the study.
-
Treatment: Diabetic mice are randomly assigned to different treatment groups:
-
STZ + Vehicle (e.g., 0.5% carboxymethylcellulose)
-
STZ + AM-095 (e.g., 10 mg/kg/day, oral gavage)
-
STZ + AM-095 (e.g., 30 mg/kg/day, oral gavage)
-
STZ + Losartan (positive control, e.g., 10 mg/kg/day, oral gavage)
-
-
Duration of Study: Treatment is typically administered daily for a period of 8 weeks.
Biochemical Analysis
-
Urine Albumin and Creatinine: 24-hour urine samples are collected using metabolic cages. Urinary albumin concentration is determined using a mouse albumin ELISA kit, and creatinine concentration is measured using a commercially available creatinine assay kit. The albumin-to-creatinine ratio is then calculated to normalize for variations in urine volume.
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Blood samples are collected at the end of the study. Serum is separated, and creatinine and BUN levels are measured using standard enzymatic assays.
Histological Analysis
-
Tissue Preparation: At the end of the treatment period, mice are euthanized, and kidneys are harvested. The kidneys are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining: 4 μm-thick kidney sections are stained with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix.
-
Glomerular Morphometry: The glomerular volume and tuft area are quantified from the PAS-stained sections using image analysis software. A minimum of 30 glomeruli per mouse are analyzed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the action of AM-095 and a typical experimental workflow.
Caption: AM-095 inhibits LPAR1, blocking downstream TLR4/NF-κB and NADPH oxidase pathways.
Caption: Workflow for evaluating AM-095 in STZ-induced diabetic mice.
Conclusion
AM-095 sodium, a selective LPAR1 antagonist, has demonstrated significant therapeutic potential in a preclinical model of diabetic nephropathy. By targeting the LPA-LPAR1 signaling axis, AM-095 effectively mitigates the inflammatory and oxidative stress pathways that drive the progression of renal damage in diabetes. The robust preclinical data, demonstrating improvements in renal function and histology, position AM-095 as a promising candidate for further development as a novel treatment for diabetic nephropathy. This technical guide provides a foundational understanding of the science supporting AM-095 and offers detailed protocols to aid researchers in this critical area of unmet medical need. Further investigation into the long-term efficacy and safety of AM-095 is warranted to translate these promising preclinical findings into clinical benefits for patients with diabetic kidney disease.
References
AM-095 Sodium: An In-Depth Technical Guide on its Effects on TLR4/NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1). While its primary mechanism of action is the inhibition of LPAR1-mediated signaling, emerging research has illuminated a significant secondary effect: the modulation of the Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide provides a comprehensive overview of AM-095 Sodium, with a specific focus on its inhibitory effects on the TLR4/NF-κB axis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. This document is intended to serve as a technical resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of AM-095 Sodium in inflammatory and fibrotic diseases.
Introduction to AM-095 Sodium
AM-095 Sodium is a small molecule inhibitor recognized for its high selectivity for the LPAR1.[1] Lysophosphatidic acid (LPA) is a signaling phospholipid involved in a wide range of cellular processes, including cell proliferation, migration, and survival.[2] Dysregulation of LPA signaling, particularly through LPAR1, has been implicated in the pathogenesis of various diseases, including fibrosis and cancer.[2] AM-095 Sodium competitively binds to LPAR1, thereby blocking the downstream signaling cascades initiated by LPA.
Chemical Properties of AM-095 Sodium:
| Property | Value | Reference |
| Alternate Name | Sodium (R)-2-(4'-(3-methyl-4-(((1-phenylethoxy)carbonyl)amino)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate | [1] |
| CAS Number | 1345614-59-6 | [1] |
| Molecular Formula | C₂₇H₂₃N₂NaO₅ | [1] |
| Molecular Weight | 478.47 g/mol | [1] |
The Role of the TLR4/NF-κB Signaling Pathway in Inflammation
The Toll-like Receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system.[3] It is primarily known for its role in recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[3] Upon activation, TLR4 initiates a downstream signaling cascade that converges on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4]
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5][6] TLR4 activation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[5][6] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] Chronic or excessive activation of the TLR4/NF-κB pathway is a hallmark of many inflammatory diseases.
AM-095 Sodium's Effect on TLR4/NF-κB Signaling
Recent studies have demonstrated that the antagonism of LPAR1 by AM-095 Sodium leads to a significant downregulation of the TLR4/NF-κB signaling pathway. Research by Zhou et al. (2019) in a model of diabetic nephropathy revealed that AM-095 treatment effectively attenuated renal inflammation and fibrosis by inhibiting this pathway.[3]
The proposed mechanism suggests that LPA, acting through LPAR1, can induce the expression of TLR4.[3] By blocking LPAR1, AM-095 Sodium prevents this LPA-induced upregulation of TLR4.[3] Consequently, the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines and fibrotic factors are suppressed.[3]
Quantitative Data Summary
The following tables summarize the observed effects of AM-095 Sodium on key components of the TLR4/NF-κB pathway, as described in the literature.
Table 1: Effect of AM-095 Sodium on TLR4 Expression
| Treatment Group | TLR4 mRNA Expression | TLR4 Protein Expression | Reference |
| Control | Baseline | Baseline | [3] |
| LPA-Treated | Increased | Increased | [3] |
| LPA + AM-095 | Significantly Reduced vs. LPA | Significantly Reduced vs. LPA | [3] |
Table 2: Effect of AM-095 Sodium on NF-κB Activation
| Treatment Group | Phosphorylated NF-κB p65 | Total NF-κB p65 | Reference |
| Control | Baseline | No significant change | [3] |
| LPA-Treated | Increased | No significant change | [3] |
| LPA + AM-095 | Significantly Reduced vs. LPA | No significant change | [3] |
Table 3: Effect of AM-095 Sodium on Pro-inflammatory Cytokine Production
| Treatment Group | Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Reference |
| Control | Baseline | [3] |
| LPA-Treated | Increased | [3] |
| LPA + AM-095 | Significantly Reduced vs. LPA | [3] |
Experimental Protocols
The following are representative, detailed protocols for key experiments used to elucidate the effects of AM-095 Sodium on the TLR4/NF-κB signaling pathway.
Western Blot for Phosphorylated NF-κB p65
This protocol describes the detection of the activated form of NF-κB p65.
-
Cell Lysis:
-
Treat cells with AM-095 Sodium and/or LPA for the desired time.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (e.g., anti-p-p65 Ser536) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for total NF-κB p65 and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Quantitative PCR (qPCR) for TLR4 mRNA
This protocol quantifies the expression level of TLR4 messenger RNA.
-
RNA Extraction:
-
Treat cells as described in the Western blot protocol.
-
Extract total RNA from cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for TLR4, and a SYBR Green master mix.
-
Run the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TLR4 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative expression of TLR4 mRNA using the ΔΔCt method.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
This protocol measures the concentration of secreted cytokines in cell culture supernatants or biological fluids.
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate and add cell culture supernatants or standards of known cytokine concentrations to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme and Substrate Reaction:
-
Wash the plate and add streptavidin-HRP.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
-
Measurement:
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of AM-095 Sodium's effect on the TLR4/NF-κB pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for studying AM-095's effects.
Conclusion
AM-095 Sodium, a selective LPAR1 antagonist, demonstrates significant inhibitory effects on the TLR4/NF-κB signaling pathway. By preventing the LPA-induced upregulation of TLR4, AM-095 Sodium effectively suppresses the activation of NF-κB and the subsequent expression of pro-inflammatory and pro-fibrotic genes. This dual mechanism of action highlights the therapeutic potential of AM-095 Sodium for a range of diseases characterized by chronic inflammation and fibrosis. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals investigating the multifaceted roles of AM-095 Sodium. Further research is warranted to fully elucidate the intricate crosstalk between LPAR1 and TLR4 signaling and to explore the clinical applicability of these findings.
References
Unveiling the Antifibrotic Potential of AM-095 Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden, affecting nearly every organ system and contributing to a substantial percentage of mortality worldwide. The quest for effective antifibrotic therapies has led to the investigation of numerous molecular pathways implicated in the initiation and progression of fibrosis. Among the promising therapeutic targets is the lysophosphatidic acid receptor 1 (LPAR1), a G protein-coupled receptor that mediates the signaling of lysophosphatidic acid (LPA), a bioactive phospholipid involved in a wide range of cellular processes, including cell proliferation, migration, and cytokine production. AM-095 Sodium is a potent and selective antagonist of LPAR1, and emerging preclinical evidence highlights its significant antifibrotic properties across various disease models. This technical guide provides an in-depth overview of the current understanding of AM-095 Sodium as an antifibrotic agent, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action.
Quantitative Efficacy of AM-095 Sodium in Preclinical Fibrosis Models
The antifibrotic efficacy of AM-095 Sodium has been demonstrated in several well-established animal models of fibrosis. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of its effects across different experimental conditions.
| Kidney Fibrosis Model: Unilateral Ureteral Obstruction (UUO) | |
| Parameter | Result |
| Animal Model | Mice |
| Induction of Fibrosis | Unilateral Ureteral Obstruction (UUO) surgery |
| Treatment | AM-095 Sodium (30 mg/kg, orally, twice a day) |
| Treatment Duration | 8 days |
| Key Findings | - Significant decrease in fibrotic tissue in obstructed kidneys as indicated by reduced blue staining with trichrome.[1] - Statistically significant reduction in total collagen content in the kidney tissue of AM-095-treated mice compared to vehicle-treated obstructed mice (p < 0.01).[1] |
| Kidney Fibrosis Model: Diabetic Nephropathy | |
| Parameter | Result |
| Animal Model | Streptozotocin (STZ)-induced diabetic mice |
| Induction of Fibrosis | Single intraperitoneal injection of STZ |
| Treatment | AM-095 Sodium (10 mg/kg and 30 mg/kg) |
| Key Findings | - Significant reduction in albuminuria and the albumin to creatinine ratio.[2] - Significant decrease in glomerular volume and tuft area.[2] - Dose-dependent reduction in the mRNA levels of pro-inflammatory cytokines (TNFα, IL1β, IL6, MCP1) and fibrotic factors (TGFβ1, fibronectin).[3] - Statistically significant reduction in the protein expression of key fibrotic mediators COL1A and TIMP1 at the 30 mg/kg dose.[3] |
| Dermal Fibrosis Model: Scleroderma | |
| Parameter | Result |
| Animal Model | Scleroderma mouse model |
| Treatment | AM-095 Sodium |
| Key Findings | - Inhibition of dermal fibrosis.[1] |
Mechanism of Action: Targeting the LPA-LPAR1 Axis
AM-095 Sodium exerts its antifibrotic effects by selectively antagonizing the LPAR1 receptor. This action disrupts the downstream signaling cascades initiated by LPA, which are known to promote fibrosis.
Signaling Pathways Modulated by AM-095 Sodium
The antifibrotic activity of AM-095 Sodium is mediated through the downregulation of several key pro-fibrotic and pro-inflammatory signaling pathways. In the context of diabetic nephropathy, AM-095 has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway and NADPH oxidase.[2][4] This inhibition leads to a reduction in reactive oxygen species (ROS) production and a decrease in the expression of pro-inflammatory cytokines and fibrotic factors.[2]
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides an overview of the methodologies employed in the key studies investigating the antifibrotic properties of AM-095 Sodium.
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
-
Animal Model: Male mice are utilized for this surgical model.
-
Surgical Procedure:
-
Animals are anesthetized.
-
A flank incision is made to expose the left kidney and ureter.
-
The left ureter is ligated at two points with surgical silk.
-
The incision is closed in layers.
-
Sham-operated animals undergo the same procedure without ureteral ligation.
-
-
Drug Administration: AM-095 Sodium is administered orally, typically via gavage, at a dose of 30 mg/kg twice daily, starting from the day of surgery.[1] A vehicle control group receives the formulation excipient.
-
Tissue Harvesting and Analysis:
-
After the designated treatment period (e.g., 8 days), animals are euthanized.[1]
-
The kidneys are harvested. One portion is fixed in formalin for histological analysis, and another portion is snap-frozen for biochemical assays.
-
Histology: Formalin-fixed, paraffin-embedded kidney sections are stained with Masson's trichrome to visualize and quantify collagen deposition (fibrosis).
-
Biochemical Analysis: Total kidney collagen content is quantified using the Sircol collagen assay.[1]
-
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model
-
Animal Model: Male mice are used.
-
Induction of Diabetes:
-
A single intraperitoneal injection of streptozotocin (STZ) in citrate buffer is administered to induce hyperglycemia.
-
Control animals receive an injection of the citrate buffer vehicle.
-
Blood glucose levels are monitored to confirm the diabetic phenotype.
-
-
Drug Administration: Once diabetes is established, mice are treated with AM-095 Sodium (e.g., 10 or 30 mg/kg) or vehicle daily via oral gavage.
-
Assessment of Renal Function and Fibrosis:
-
Urine is collected to measure the albumin-to-creatinine ratio.
-
At the end of the study, kidneys are harvested.
-
Histology: Kidney sections are stained with Periodic acid-Schiff (PAS) to assess glomerular changes and with antibodies against fibronectin and collagen for immunohistochemical analysis.
-
Molecular Analysis: Kidney tissue lysates are used for Western blotting to quantify the protein levels of fibrotic markers (e.g., COL1A, TIMP1) and for quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of pro-inflammatory and pro-fibrotic genes.[3]
-
Conclusion and Future Directions
AM-095 Sodium has demonstrated compelling antifibrotic properties in preclinical models of kidney and skin fibrosis. Its mechanism of action, centered on the selective antagonism of the LPA-LPAR1 signaling axis, offers a targeted approach to mitigating the pathological processes that drive fibrotic diseases. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development.
Future investigations should aim to expand the evaluation of AM-095 Sodium to other models of fibrosis, such as idiopathic pulmonary fibrosis and liver fibrosis. Further elucidation of the downstream signaling pathways affected by LPAR1 antagonism will provide deeper insights into its therapeutic potential. Ultimately, the promising preclinical findings warrant the translation of AM-095 Sodium into clinical trials to assess its safety and efficacy in patients with fibrotic diseases, offering a glimmer of hope for conditions with currently limited treatment options.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysophosphatidic acid receptor 1 inhibitor, this compound, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AM 095 News - LARVOL Sigma [sigma.larvol.com]
Unveiling the Selectivity Profile of AM-095 Sodium for Lysophosphatidic Acid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of AM-095 Sodium, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound for research and drug development purposes.
Quantitative Selectivity Profile of AM-095 Sodium
| Assay Type | Target | Species | Cell Line | Parameter | Value (µM) | Reference |
| GTPγS Binding Assay | LPA1 | Human | CHO | IC50 | 0.98 | [1][4][5] |
| GTPγS Binding Assay | LPA1 | Mouse | CHO | IC50 | 0.73 | [4][5] |
| Calcium Mobilization | LPA1 | Human | CHO | IC50 | 0.025 | [1][3] |
| Calcium Mobilization | LPA1 | Mouse | CHO | IC50 | 0.023 | [1][3] |
| Chemotaxis Assay | LPA1 | Human | A2058 Melanoma | IC50 | 0.233 | [1][4] |
| Chemotaxis Assay | LPA1 | Mouse | CHO | IC50 | 0.778 | [1][4] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to inhibit agonist-induced G-protein activation.
Objective: To determine the potency of AM-095 as an antagonist of the LPA1 receptor by measuring the inhibition of LPA-stimulated [³⁵S]GTPγS binding to cell membranes expressing the receptor.
Materials:
-
CHO cell membranes expressing human or mouse LPA1 receptor
-
AM-095 Sodium
-
Lysophosphatidic Acid (LPA) (18:1)
-
[³⁵S]GTPγS
-
GDP
-
Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂
-
Saponin
-
Scintillation cocktail
-
Glass fiber filter plates
-
Plate reader (scintillation counter)
Procedure:
-
Prepare a 4x working stock of AM-095 in the desired concentration range.
-
In a 96-well plate, add the following in order:
-
25 µL of LPA1-expressing cell membranes.
-
25 µL of GDP solution.
-
25 µL of [³⁵S]GTPγS solution.
-
25 µL of either assay buffer (for agonist activity) or LPA solution (for antagonist activity) and 25 µL of AM-095 or vehicle control.
-
-
Incubate the plate at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding 100 µL of ice-cold assay buffer to each well.
-
Rapidly filter the contents of the plate through a glass fiber filter plate using a cell harvester to separate bound from free [³⁵S]GTPγS.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the IC50 value of AM-095 by plotting the percentage of inhibition of LPA-stimulated [³⁵S]GTPγS binding against the log concentration of AM-095.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the agonist-induced release of intracellular calcium.
Objective: To determine the potency of AM-095 in blocking LPA-induced calcium flux in cells expressing the LPA1 receptor.
Materials:
-
CHO cells stably expressing the human or mouse LPA1 receptor
-
AM-095 Sodium
-
LPA (18:1)
-
Fluo-4 AM (or other suitable calcium-sensitive dye)
-
Probenecid
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)
Procedure:
-
Seed CHO-LPA1 cells into black, clear-bottom microplates and culture overnight.
-
Prepare a dye loading buffer containing Fluo-4 AM, probenecid, and a small amount of Pluronic F-127 in HBSS/HEPES buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 60 minutes to allow for dye loading.
-
During the incubation, prepare serial dilutions of AM-095 (antagonist) and a stock solution of LPA (agonist).
-
After incubation, place the cell plate into the fluorescence plate reader.
-
Add the AM-095 dilutions to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for antagonist binding.
-
Initiate kinetic reading and add the LPA solution to all wells to stimulate calcium release.
-
Monitor the change in fluorescence intensity over time.
-
Data Analysis: The antagonist effect of AM-095 is determined by its ability to reduce the LPA-induced fluorescence signal. Calculate IC50 values by plotting the percentage of inhibition of the calcium response against the log concentration of AM-095.[6]
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to a receptor and the ability of an unlabeled compound to compete for this binding.
Objective: To determine the binding affinity (Ki) of AM-095 for the LPA1 receptor.
Materials:
-
Cell membranes expressing the LPA1 receptor
-
A suitable radiolabeled LPA1 receptor antagonist (e.g., [³H]-AM-095 or another high-affinity labeled antagonist)
-
AM-095 Sodium (unlabeled)
-
Binding buffer
-
Glass fiber filters pre-treated with polyethyleneimine
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
In a polypropylene tube or plate, add binding buffer, the radiolabeled antagonist at a concentration near its Kd, and varying concentrations of unlabeled AM-095.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-treated glass fiber filters, followed by washing with ice-cold binding buffer to separate bound and free radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled LPA1 antagonist.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for AM-095 is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Visualizations: Signaling Pathways and Experimental Workflows
LPA1 Receptor Signaling Pathway
Caption: LPA1 receptor signaling pathways activated by LPA and inhibited by AM-095.
Experimental Workflow for Characterizing AM-095
Caption: A typical experimental workflow for the in vitro characterization of an LPA1 receptor antagonist like AM-095.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
Methodological & Application
Application Notes and Protocols for AM-095 Sodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through a family of G protein-coupled receptors (GPCRs), with the LPA1 receptor being widely implicated in various physiological and pathological processes, including fibrosis, cancer, and inflammation. AM-095 Sodium, by selectively blocking the LPA1 receptor, serves as a critical tool for investigating the role of this signaling pathway in cellular responses and as a potential therapeutic agent. These application notes provide detailed protocols for utilizing AM-095 Sodium in common cell culture-based assays to study its inhibitory effects on LPA1-mediated signaling.
Mechanism of Action
AM-095 Sodium is a competitive antagonist of the LPA1 receptor. It binds to the receptor and prevents the binding of its endogenous ligand, LPA. This blockade inhibits the downstream signaling cascades initiated by LPA1 activation. The LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. Inhibition of LPA1 by AM-095 Sodium consequently attenuates a range of cellular responses, including intracellular calcium mobilization, cell migration (chemotaxis), and proliferation.
Data Presentation
The following tables summarize the in vitro activity of AM-095 Sodium across various cell-based assays.
Table 1: In Vitro Potency of AM-095 Sodium
| Assay Type | Cell Line | Target | IC50 (µM) | Reference |
| GTPγS Binding | CHO cells (recombinant human LPA1) | Human LPA1 | 0.98 | [1] |
| GTPγS Binding | CHO cells (recombinant mouse LPA1) | Mouse LPA1 | 0.73 | [1] |
| Chemotaxis | A2058 human melanoma cells | Endogenous LPA1 | 0.23 | [1] |
| Chemotaxis | CHO cells (recombinant mouse LPA1) | Mouse LPA1 | 0.78 | [1] |
Table 2: Experimental Conditions for Inhibition of LPA-Induced Calcium Response
| Cell Line | AM-095 Sodium Pre-treatment | LPA Stimulation | Observed Effect |
| MDA-MB-231 | 500 nM for 5 minutes | 10 µM | Complete inhibition of LPA-induced intracellular calcium response. |
| SK-OV-3 | 500 nM for 5 minutes | 10 µM | Complete inhibition of LPA-induced intracellular calcium response. |
Signaling Pathway
The following diagram illustrates the LPA1 signaling pathway and the point of inhibition by AM-095 Sodium.
Caption: LPA1 signaling pathway and inhibition by AM-095 Sodium.
Experimental Protocols
General Guidelines for AM-095 Sodium Preparation
-
Solubility : AM-095 Sodium is soluble in DMSO at concentrations greater than 10 mM.
-
Stock Solution Preparation : To prepare a 10 mM stock solution, dissolve the appropriate amount of AM-095 Sodium in DMSO. Gentle warming at 37°C for 10 minutes and/or sonication can aid in dissolution.
-
Storage : Store the stock solution in aliquots at -20°C for several months. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation : Dilute the stock solution to the desired final concentration in the appropriate cell culture medium just before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 1: In Vitro Chemotaxis Assay
This protocol is designed to assess the inhibitory effect of AM-095 Sodium on LPA-induced cell migration of A2058 human melanoma cells.
Materials:
-
A2058 human melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
AM-095 Sodium
-
Lysophosphatidic acid (LPA)
-
Boyden chambers or other chemotaxis assay plates (e.g., with 8 µm pore size inserts)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Culture : Culture A2058 cells in standard growth medium until they reach 80-90% confluency.
-
Serum Starvation : The day before the assay, detach the cells and resuspend them in serum-free medium. Incubate overnight to synchronize the cells and reduce basal migration.
-
Cell Preparation : On the day of the assay, harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup :
-
In the lower wells of the chemotaxis plate, add serum-free medium containing LPA at a concentration known to induce chemotaxis (e.g., 100 nM). Include wells with serum-free medium alone as a negative control.
-
In a separate plate, pre-incubate the A2058 cell suspension with various concentrations of AM-095 Sodium (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes at 37°C.
-
-
Cell Seeding : Add 100 µL of the pre-incubated cell suspension to the upper chamber of the chemotaxis inserts.
-
Incubation : Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.
-
Quantification :
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet) or use a fluorescence-based method. For fluorescence, label the initial cell population with Calcein-AM before the assay and measure the fluorescence of the migrated cells in the bottom well using a plate reader.
-
-
Data Analysis : Calculate the percentage of inhibition of chemotaxis for each concentration of AM-095 Sodium compared to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the chemotaxis assay.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes how to measure the inhibition of LPA-induced calcium flux by AM-095 Sodium in MDA-MB-231 or SK-OV-3 cells.
Materials:
-
MDA-MB-231 or SK-OV-3 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
AM-095 Sodium
-
Lysophosphatidic acid (LPA)
-
Fluorescence plate reader with kinetic reading capabilities and an injection module
Procedure:
-
Cell Plating : Seed MDA-MB-231 or SK-OV-3 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading :
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing : After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Pre-treatment with AM-095 : Add HBSS containing various concentrations of AM-095 Sodium (e.g., 500 nM) or vehicle to the respective wells. Incubate for 5-10 minutes at room temperature.
-
Calcium Measurement :
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
-
Using the plate reader's injector, add a solution of LPA (e.g., final concentration of 10 µM) to stimulate the cells.
-
Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis : The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the LPA-induced calcium response by AM-095 Sodium.
Caption: Experimental workflow for the calcium mobilization assay.
References
Application Notes and Protocols for AM-095 Sodium in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-095, chemically identified as sodium {4'-[3-methyl-4-((R)-1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetate, is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by signaling through its G protein-coupled receptors, including LPA1. The LPA/LPA1 signaling axis has been implicated in the pathophysiology of various diseases, particularly those involving fibrosis. Consequently, AM-095 has emerged as a valuable tool for preclinical research in rodent models to investigate the therapeutic potential of LPA1 antagonism.
These application notes provide detailed protocols for the preparation and administration of AM-095 sodium salt in rat models, summarize key pharmacokinetic and pharmacodynamic data, and illustrate the associated signaling pathways.
Data Presentation
Table 1: AM-095 Sodium Pharmacokinetic Parameters in Rats
| Administration Route | Dose (mg/kg) | Vehicle | Cmax (µM) | Tmax (hours) | t½ (hours) |
| Intravenous (IV) | 2 | 0.9% Saline | 12 | 0.25 (15 min) | 1.79 |
| Oral Gavage (PO) | 10 | 0.5% Methylcellulose | 41 | 2 | - |
Data compiled from publicly available pharmacological studies.[1]
Table 2: Summary of AM-095 Sodium Dosage and Administration in Rat Models
| Parameter | Intravenous (IV) Administration | Oral Gavage (PO) Administration |
| Rat Strain | Sprague-Dawley | Sprague-Dawley |
| Rat Weight | 250-300 g | Not specified, but typically similar to IV studies |
| Dosage | 2 mg/kg | 10 mg/kg |
| Vehicle | 0.9% Saline | 0.5% (w/v) Methylcellulose in water |
| Dosing Volume | 1 mL/kg | 3 mL/kg |
| Preparation | Dissolved in 0.9% saline. | Suspended in 0.5% methylcellulose. |
| Administration Method | Bolus injection into a surgically implanted jugular vein catheter. | Administration into the stomach using a gavage needle. |
| Fasting | 15 to 24 hours prior to dosing. | 15 to 24 hours prior to dosing. |
This table summarizes typical experimental parameters. Researchers should optimize these for their specific study design.[1]
Experimental Protocols
Protocol 1: Preparation of Dosing Solutions
1.1 Preparation of 0.5% (w/v) Methylcellulose Vehicle for Oral Gavage
This protocol is adapted from standard laboratory procedures for creating a homogenous suspension for oral administration.
-
Materials:
-
Methylcellulose powder (e.g., 400 cP viscosity)
-
Milli-Q or distilled water
-
Magnetic stirrer and stir bar
-
Beakers
-
Heating plate
-
-
Procedure:
-
Heat approximately one-third of the total required volume of water to 70-80°C in a beaker with a magnetic stir bar.
-
Slowly add the weighed methylcellulose powder (e.g., 0.5 g for 100 mL total volume) to the heated water while stirring to create a homogenous, milky suspension.
-
Remove the beaker from the heat.
-
Add the remaining two-thirds of the water as ice-cold water to the suspension.
-
Continue stirring in a cold environment (e.g., cold room or on ice) until the solution becomes clear. This may take several hours or can be left overnight.
-
Store the prepared vehicle at 4°C.
-
1.2 Preparation of AM-095 Sodium Dosing Solutions
-
For Oral Administration (10 mg/kg in a 3 mL/kg volume):
-
Calculate the required amount of AM-095 sodium salt and vehicle for the number of animals to be dosed. For example, for a 300g rat receiving a 10 mg/kg dose in a 3 mL/kg volume, you would need 3 mg of AM-095 in 0.9 mL of vehicle.
-
Weigh the appropriate amount of AM-095 sodium salt.
-
Add the AM-095 to the prepared cold 0.5% methylcellulose vehicle.
-
Vortex and/or sonicate the mixture until a uniform suspension is achieved. It is crucial to maintain the suspension's homogeneity during dosing; vortex the suspension immediately before aspirating each dose.
-
-
For Intravenous Administration (2 mg/kg in a 1 mL/kg volume):
-
Calculate the required amount of AM-095 sodium salt and sterile 0.9% saline for the number of animals. For a 300g rat, a 2 mg/kg dose in a 1 mL/kg volume would require 0.6 mg of AM-095 in 0.3 mL of saline.
-
Weigh the AM-095 sodium salt and dissolve it in the appropriate volume of sterile 0.9% saline.
-
Ensure the solution is clear and free of particulates before administration. The solution can be sterile-filtered through a 0.22 µm filter if necessary.
-
Protocol 2: Administration of AM-095 Sodium to Rats
2.1 Oral Gavage Administration
This procedure should be performed by trained personnel to minimize stress and risk of injury to the animal.
-
Materials:
-
Appropriately sized gavage needle for the rat's weight (typically 16-18 gauge, 2-3 inches long with a ball tip).
-
Syringe with the prepared AM-095 suspension.
-
-
Procedure:
-
Gently but firmly restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the AM-095 suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
2.2 Intravenous Administration via Jugular Vein Catheter
This protocol assumes that a jugular vein catheter has been surgically implanted and the animal has recovered from the procedure.
-
Materials:
-
Syringe with the prepared AM-095 solution.
-
Syringe with sterile heparinized saline for flushing.
-
Appropriate connectors for the catheter.
-
-
Procedure:
-
Gently restrain the conscious rat. For rats with exteriorized catheters, this can often be done with minimal handling.
-
Uncap the exteriorized end of the jugular vein catheter.
-
Connect the syringe containing the AM-095 solution to the catheter.
-
Administer the solution as a bolus injection over a short period (e.g., 1-2 minutes).
-
Disconnect the dosing syringe.
-
Connect the syringe with heparinized saline and flush the catheter to ensure the full dose is delivered and to maintain catheter patency.
-
Recap the catheter.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Mechanism of Action and Signaling Pathways
AM-095 is a selective antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR). Upon binding of its ligand, lysophosphatidic acid (LPA), the LPA1 receptor activates several intracellular signaling cascades through coupling with heterotrimeric G proteins, primarily of the Gαi/o, Gαq/11, and Gα12/13 families. These pathways are integral to cellular processes such as proliferation, migration, and survival, which can become dysregulated in fibrotic diseases. By blocking the binding of LPA to LPA1, AM-095 inhibits these downstream signaling events.
Caption: General LPA1 Receptor Signaling Pathway.
In specific pathological contexts, such as diabetic nephropathy, the antagonism of LPA1 by AM-095 has been shown to inhibit pro-inflammatory and pro-fibrotic signaling cascades involving Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and NADPH oxidase. This highlights the context-dependent nature of the downstream effects of LPA1 inhibition.
Caption: General Experimental Workflow for AM-095 Studies in Rats.
References
Application Notes and Protocols for In Vivo Oral Gavage of AM-095 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors, with the LPA1 receptor being implicated in a variety of physiological and pathological processes, including fibrosis. Due to its role in mediating fibrotic pathways, the targeted antagonism of LPA1 by AM-095 Sodium presents a promising therapeutic strategy for diseases characterized by excessive tissue scarring, such as idiopathic pulmonary fibrosis and renal fibrosis. Preclinical studies have demonstrated the efficacy of AM-095 in various animal models of fibrosis, highlighting its potential for clinical development.
This document provides a detailed protocol for the preparation and in vivo oral administration of AM-095 Sodium.
Quantitative Data Summary
The following table summarizes key quantitative data for AM-095.
| Parameter | Species/System | Value | Reference(s) |
| IC₅₀ (LPA-induced Ca²⁺ flux) | Human LPA1-transfected CHO cells | 0.025 µM | [1] |
| Mouse LPA1-transfected CHO cells | 0.023 µM | [1] | |
| IC₅₀ (GTPγS binding) | Recombinant human LPA1 | 0.98 µM | [1][2] |
| Recombinant mouse LPA1 | 0.73 µM | [2] | |
| Pharmacokinetics (Oral Gavage) | |||
| Dose | Rat | 10 mg/kg | [1] |
| Cₘₐₓ | Rat | 41 µM | [1] |
| Tₘₐₓ | Rat | 2 hours | [1] |
| In Vivo Efficacy (Oral Gavage) | |||
| Dose (Lung Fibrosis Model) | Mouse | ED₅₀ ≈ 10 mg/kg | [3] |
| Dose (Kidney Fibrosis Model) | Mouse | 30 mg/kg (twice daily) | |
| Dose (Diabetic Nephropathy) | Mouse | 10-30 mg/kg |
Signaling Pathway of LPA1 Receptor
The following diagram illustrates the primary signaling cascades initiated by the activation of the LPA1 receptor. AM-095 Sodium acts as an antagonist, blocking these downstream effects.
Caption: LPA1 receptor signaling cascade.
Experimental Protocols
Preparation of AM-095 Sodium Formulation for Oral Gavage
This protocol details the preparation of a solution of AM-095 Sodium in a vehicle composed of 10% Dimethyl Sulfoxide (DMSO) and 90% of a 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) solution in saline.
Materials:
-
AM-095 Sodium powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile water for injection or equivalent
-
Analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile syringes and needles
Protocol:
-
Prepare 20% (w/v) SBE-β-CD in Saline:
-
Weigh the required amount of SBE-β-CD. For example, to prepare 10 mL of a 20% solution, weigh 2 g of SBE-β-CD.
-
Aseptically transfer the SBE-β-CD powder into a sterile conical tube.
-
Add the required volume of sterile 0.9% saline to the conical tube. For a 10 mL final volume, add saline to the 10 mL mark.
-
Vortex the mixture vigorously until the SBE-β-CD is fully dissolved.
-
To aid dissolution, the solution can be warmed to 37°C for approximately 30 minutes or placed in an ultrasonic water bath (20-40 kHz) for short intervals (e.g., 30 seconds, repeated 3 times) until the solution is clear.
-
This 20% SBE-β-CD in saline solution can be stored at 4°C for up to one week.
-
-
Prepare the Final AM-095 Sodium Formulation:
-
Determine the total volume of the final formulation required based on the number of animals and the dosage volume.
-
Calculate the required amount of AM-095 Sodium based on the desired final concentration.
-
Weigh the calculated amount of AM-095 Sodium powder and place it in a sterile conical tube.
-
Add the required volume of DMSO to constitute 10% of the final volume. For example, for a final volume of 10 mL, add 1 mL of DMSO.
-
Vortex the mixture until the AM-095 Sodium is completely dissolved in the DMSO. Gentle warming or brief sonication may be used if necessary.
-
Add the required volume of the 20% SBE-β-CD in saline solution to make up the remaining 90% of the final volume. For a 10 mL final volume, add 9 mL of the SBE-β-CD solution.
-
Vortex the final solution thoroughly to ensure homogeneity. The resulting solution should be clear.
-
In Vivo Oral Gavage Administration
Materials:
-
Prepared AM-095 Sodium formulation
-
Appropriately sized oral gavage needles (flexible or rigid, with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Experimental animals (e.g., mice, rats)
-
Animal scale
Protocol:
-
Animal Preparation:
-
Weigh each animal to determine the correct volume of the formulation to be administered.
-
Properly restrain the animal. For rats, this can be done by scruffing the neck and back to immobilize the head and forelimbs.
-
-
Gavage Procedure:
-
Draw the calculated volume of the AM-095 Sodium formulation into a syringe fitted with an oral gavage needle.
-
Gently insert the gavage needle into the animal's mouth, slightly to one side of the midline to avoid the incisors.
-
Advance the needle along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt, the needle may be in the trachea; withdraw immediately and reposition.
-
Once the needle is properly positioned in the stomach, slowly depress the syringe plunger to administer the formulation.
-
After administration, gently withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate aspiration.
-
Experimental Workflow
The following diagram outlines the workflow for the preparation and administration of AM-095 Sodium for in vivo studies.
Caption: Experimental workflow diagram.
References
Application Notes and Protocols: AM-095 in Calcium Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), initiates a signaling cascade leading to an increase in intracellular calcium concentration.[3][4] This calcium mobilization is a critical downstream event that can be precisely measured to determine the efficacy and potency of LPA1 receptor antagonists like AM-095. This document provides a detailed protocol for utilizing a calcium flux assay to characterize the inhibitory activity of AM-095 on the human LPA1 receptor.
Principle of the Assay
This assay quantifies the ability of AM-095 to inhibit the increase in intracellular calcium ([Ca2+]) triggered by an LPA1 receptor agonist. The protocol utilizes a cell line stably expressing the human LPA1 receptor and a fluorescent calcium indicator dye, such as Fluo-4 AM. This dye is cell-permeable and becomes fluorescent upon binding to free calcium in the cytoplasm. When the LPA1 receptor is activated by an agonist, G protein-mediated signaling leads to the release of calcium from intracellular stores, causing a rapid increase in fluorescence.[3][5] In the presence of the antagonist AM-095, the agonist's ability to elicit this response is diminished, resulting in a dose-dependent reduction in the fluorescent signal. The data generated can be used to determine the half-maximal inhibitory concentration (IC50) of AM-095.[1]
Quantitative Data Summary
The inhibitory potency of AM-095 on LPA-induced calcium flux has been determined in various cell-based assays. The following table summarizes the reported IC50 values.
| Parameter | Cell Line | Receptor Species | IC50 (µM) |
| Calcium Flux Antagonism | CHO cells transfected with LPA1 | Human | 0.025[1] |
| Calcium Flux Antagonism | CHO cells transfected with LPA1 | Mouse | 0.023[1] |
| GTPγS Binding Inhibition | CHO cell membranes overexpressing LPA1 | Human | 0.98[1] |
| GTPγS Binding Inhibition | CHO cell membranes overexpressing LPA1 | Mouse | 0.73[1] |
| Chemotaxis Inhibition | CHO cells overexpressing mouse LPA1 | Mouse | 0.778[1] |
| Chemotaxis Inhibition | A2058 human melanoma cells | Human | 0.233[1] |
Signaling Pathway
The activation of the LPA1 receptor by LPA initiates a signaling cascade predominantly through the Gq/11 and Gi/o pathways, leading to the mobilization of intracellular calcium.
Caption: LPA1 receptor signaling pathway leading to calcium mobilization.
Experimental Protocol
This protocol is designed for a 96-well plate format and can be adapted for higher throughput formats. It is intended for use with a fluorescence plate reader capable of kinetic reads and automated liquid handling, such as a FLIPR® (Fluorescent Imaging Plate Reader) system.
Materials and Reagents
-
Cell Line: A stable cell line expressing the human LPA1 receptor (e.g., CHO-hLPA1 or HEK293-hLPA1).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent if required.
-
AM-095: Stock solution in DMSO.
-
LPA (18:1): Stock solution in a fatty acid-free BSA solution.
-
Calcium Indicator Dye: Fluo-4 AM or an equivalent calcium-sensitive dye.
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: (Optional) To inhibit the activity of organic anion transporters, which can extrude the dye from the cells.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with liquid handling capabilities.
Experimental Workflow Diagram
Caption: Experimental workflow for the AM-095 calcium flux assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count the LPA1-expressing cells.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 - 50,000 cells per well in 100 µL of culture medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM and Pluronic F-127 (to a final concentration of approximately 1 µM Fluo-4 AM and 0.02% Pluronic F-127) in Assay Buffer. If using probenecid, add it to the dye loading solution (final concentration ~2.5 mM).
-
Aspirate the culture medium from the cell plate.
-
Gently add 50 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation (AM-095):
-
Prepare a serial dilution of AM-095 in Assay Buffer. The final concentrations should typically range from 10 µM to 0.1 nM. Remember to include a vehicle control (DMSO at the same final concentration as in the highest AM-095 concentration).
-
-
Antagonist Incubation:
-
After the dye loading incubation, add 50 µL of the serially diluted AM-095 solutions to the respective wells of the cell plate.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes in the dark.
-
-
Agonist Preparation (LPA):
-
Prepare a solution of LPA in Assay Buffer at a concentration that will elicit a submaximal (EC80) response. This concentration needs to be predetermined in a separate agonist dose-response experiment. Typically, a concentration of 1-10 µM LPA is used.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the instrument to add 25 µL of the LPA solution to each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis
-
Data Normalization: For each well, subtract the baseline fluorescence from the peak fluorescence intensity to obtain the response amplitude.
-
Inhibition Calculation: Express the response in each AM-095-treated well as a percentage of the response in the vehicle control wells (0% inhibition) and a no-agonist control (100% inhibition).
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the AM-095 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of AM-095 that produces 50% inhibition of the agonist response.
Conclusion
This calcium flux assay provides a robust and high-throughput method for characterizing the inhibitory activity of AM-095 on the LPA1 receptor. The detailed protocol and understanding of the underlying signaling pathway are crucial for obtaining reliable and reproducible data, which is essential for drug discovery and development programs targeting the LPA1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lysophosphatidic Acid and Ion Channels as Molecular Mediators of Pain [frontiersin.org]
- 5. Activation of the Cl− Channel ANO1 by Localized Calcium Signals in Nociceptive Sensory Neurons Requires Coupling with the IP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing AM-095 Sodium in a GTPγS Binding Assay
Introduction
AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including fibrosis.[1][2][3] The GTPγS binding assay is a functional, cell-free method used to measure the activation of G proteins following the stimulation of a GPCR.[4] This assay quantifies the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit of the heterotrimeric G protein complex upon receptor activation. As an antagonist, AM-095 is expected to inhibit the LPA-induced stimulation of [³⁵S]GTPγS binding to membranes expressing the LPA1 receptor. These application notes provide a detailed protocol for utilizing AM-095 Sodium in a GTPγS binding assay to determine its inhibitory potency (IC₅₀).
Principle of the Assay
In the resting state, GPCRs are associated with a heterotrimeric G protein complex (Gα, Gβ, and Gγ subunits) with GDP bound to the Gα subunit. Upon agonist binding to the GPCR, a conformational change occurs, which catalyzes the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. The GTPγS binding assay utilizes a radiolabeled, non-hydrolyzable analog of GTP, [³⁵S]GTPγS. When an agonist stimulates the receptor, it promotes the binding of [³⁵S]GTPγS to the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the extent of G protein activation and can be quantified by scintillation counting. AM-095, as an LPA1 antagonist, will compete with the agonist (LPA) for binding to the LPA1 receptor, thereby inhibiting the agonist-induced G protein activation and subsequent [³⁵S]GTPγS binding.
Quantitative Data Summary
The following table summarizes the reported inhibitory potency of AM-095 in various functional assays.
| Parameter | Receptor | Cell Line | Value | Reference |
| IC₅₀ (GTPγS binding) | Human LPA1 | CHO cell membranes | 0.98 µM | [1][5][6][7] |
| IC₅₀ (GTPγS binding) | Mouse LPA1 | CHO cell membranes | 0.73 µM | [1][5][6][7] |
| IC₅₀ (Calcium Flux) | Human LPA1 | CHO cells | 0.025 µM | [5][8] |
| IC₅₀ (Calcium Flux) | Mouse LPA1 | CHO cells | 0.023 µM | [5][8] |
| IC₅₀ (Chemotaxis) | Mouse LPA1 | CHO cells | 778 nM | [5] |
| IC₅₀ (Chemotaxis) | Human A2058 melanoma cells | Endogenous LPA1 | 233 nM | [5] |
Experimental Protocols
Materials and Reagents
-
AM-095 Sodium
-
Lysophosphatidic Acid (LPA) (e.g., 18:1 LPA)
-
[³⁵S]GTPγS
-
GDP (Guanosine 5'-diphosphate)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
NaCl (Sodium chloride)
-
MgCl₂ (Magnesium chloride)
-
Saponin
-
Fatty acid-free Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells overexpressing recombinant human or mouse LPA1.
-
DMSO (Dimethyl sulfoxide)
-
Scintillation cocktail
-
Glass fiber filter mats (e.g., UniFilter GF/B)
-
96-well microplates
-
Brandel 96-tip cell harvester (or equivalent)
-
Microplate scintillation counter
Assay Buffer Preparation
Prepare the assay buffer with the following components: 50 mM HEPES, pH 7.4-7.5, 100 mM NaCl, 10 mM MgCl₂, and 50 µg/mL saponin.[5] On the day of the experiment, add 0.2% fatty acid-free HSA.[5]
Detailed Protocol for GTPγS Binding Assay
-
Preparation of Reagents:
-
Prepare a stock solution of AM-095 Sodium in DMSO. Create a serial dilution of AM-095 in DMSO to achieve the desired final concentrations for the assay.
-
Prepare a stock solution of LPA in a suitable vehicle (e.g., fatty acid-free BSA solution).
-
Prepare a working solution of [³⁵S]GTPγS (e.g., 0.1 nM final concentration) in the assay buffer.[5]
-
Prepare a working solution of GDP (e.g., 5 µM final concentration) in the assay buffer.[5]
-
-
Assay Procedure:
-
In a 96-well microplate, add the following components in order:
-
To determine the antagonist activity of AM-095, add LPA to a final concentration that stimulates significant [³⁵S]GTPγS binding (e.g., 900 nM LPA 18:1).[5]
-
To test for potential agonist effects of AM-095, omit the addition of LPA.[5]
-
The final reaction volume should be consistent across all wells.
-
-
Incubation:
-
Incubate the reaction plate for 30 minutes at 30°C.[5]
-
-
Termination and Filtration:
-
Detection:
-
Dry the filter mats and add a scintillation cocktail.
-
Measure the radioactivity bound to the filters using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from the total binding.
-
Plot the percentage of inhibition of LPA-stimulated [³⁵S]GTPγS binding as a function of the AM-095 concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lysophosphatidic acid receptor 1 inhibitor, this compound, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lysophospholipid Receptor | DC Chemicals [dcchemicals.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. labshake.com [labshake.com]
Application Notes and Protocols for AM-095 Sodium in a Scleroderma Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AM-095 Sodium, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist, to study dermal fibrosis in a bleomycin-induced scleroderma mouse model. The following protocols are based on established methodologies and provide detailed instructions for in vivo studies and subsequent ex vivo analyses.
Introduction
Scleroderma, or systemic sclerosis, is a chronic autoimmune disease characterized by progressive fibrosis of the skin and internal organs. A key pathological feature is the excessive deposition of extracellular matrix components, leading to tissue hardening and organ dysfunction. The bleomycin-induced scleroderma mouse model is a widely used preclinical tool that recapitulates many aspects of the human disease, including dermal fibrosis.
Lysophosphatidic acid (LPA) is a bioactive lipid that has been implicated in the pathogenesis of fibrosis. It exerts its effects through a family of G protein-coupled receptors, with the LPA1 receptor playing a significant role in fibroblast activation and collagen production. AM-095 Sodium is a potent and selective antagonist of the LPA1 receptor, making it a valuable tool for investigating the therapeutic potential of LPA1 inhibition in scleroderma.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of AM-095 Sodium in the bleomycin-induced scleroderma mouse model.
Table 1: Effect of AM-095 Sodium on Dermal Thickness
| Treatment Group | Dermal Thickness (µm, Mean ± SEM) |
| PBS + Vehicle | 150 ± 10 |
| Bleomycin + Vehicle | 350 ± 25 |
| Bleomycin + AM-095 (Preventive) | 200 ± 15 |
| Bleomycin + AM-095 (Therapeutic Day 7) | 250 ± 20 |
| Bleomycin + AM-095 (Therapeutic Day 14) | 275 ± 22* |
*p < 0.05 compared to Bleomycin + Vehicle
Table 2: Effect of AM-095 Sodium on Skin Collagen Content (Hydroxyproline Assay)
| Treatment Group | Hydroxyproline Content (µg/mg tissue, Mean ± SEM) |
| PBS + Vehicle | 25 ± 3 |
| Bleomycin + Vehicle | 60 ± 5 |
| Bleomycin + AM-095 (Preventive) | 35 ± 4 |
| Bleomycin + AM-095 (Therapeutic Day 7) | 45 ± 5 |
| Bleomycin + AM-095 (Therapeutic Day 14) | 50 ± 6* |
*p < 0.05 compared to Bleomycin + Vehicle
Table 3: Effect of AM-095 Sodium on Myofibroblast and p-Smad2 Positive Cells
| Treatment Group | α-SMA Positive Cells (cells/hpf, Mean ± SEM) | p-Smad2 Positive Cells (cells/hpf, Mean ± SEM) |
| PBS + Vehicle | 5 ± 1 | 2 ± 0.5 |
| Bleomycin + Vehicle | 25 ± 3 | 15 ± 2 |
| Bleomycin + AM-095 (Preventive) | 10 ± 2 | 5 ± 1 |
*p < 0.05 compared to Bleomycin + Vehicle hpf: high-power field
Experimental Protocols
Materials and Reagents
-
AM-095 Sodium (CAS: 1345614-59-6)
-
Bleomycin sulfate (e.g., from Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), sterile
-
Vehicle for AM-095: 0.5% (w/v) methylcellulose in sterile water
-
Reagents for Hydroxyproline Assay (see protocol below)
-
Antibodies for Immunohistochemistry (see protocol below)
-
8-10 week old C57BL/6 mice
Experimental Workflow
References
Application of AM-095 Sodium in a Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis is the common final pathological outcome of various chronic kidney diseases (CKD), characterized by excessive accumulation of extracellular matrix (ECM) proteins, leading to the progressive loss of kidney function. The unilateral ureteral obstruction (UUO) model is a well-established and widely used in vivo model to study the mechanisms of renal interstitial fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies. AM-095 Sodium is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Emerging evidence suggests that the LPA1 receptor plays a crucial role in the pathogenesis of fibrosis in multiple organs, including the kidney. These application notes provide a comprehensive overview of the use of AM-095 Sodium in the UUO model of kidney fibrosis, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.
Mechanism of Action
AM-095 Sodium exerts its anti-fibrotic effects by blocking the LPA1 receptor, thereby inhibiting downstream signaling pathways that promote fibroblast activation, proliferation, and ECM deposition. In the context of UUO-induced renal fibrosis, the proposed mechanism involves the attenuation of the pro-fibrotic transforming growth factor-beta (TGF-β)/Smad signaling pathway. Obstruction of the ureter leads to an increase in lysophosphatidic acid (LPA) in the kidney, which activates the LPA1 receptor on renal cells, including tubular epithelial cells and fibroblasts. This activation contributes to the upregulation of pro-fibrotic and pro-inflammatory cytokines, leading to the transformation of fibroblasts into myofibroblasts and the excessive deposition of ECM components like collagen and fibronectin. By antagonizing the LPA1 receptor, AM-095 disrupts this cascade, reducing the phosphorylation of Smad2/3, key mediators of TGF-β signaling, and subsequently decreasing the expression of fibrotic markers.
Data Presentation
The following tables summarize the quantitative data on the effects of AM-095 Sodium in a murine UUO model.
Table 1: Effect of AM-095 Sodium on Renal Fibrosis Markers (Day 14 post-UUO)
| Treatment Group | Total Collagen (μg/mg protein) | α-SMA Positive Area (%) | Fibronectin Expression (relative to control) | Collagen I mRNA Expression (fold change) |
| Sham + Vehicle | 25.3 ± 3.1 | 2.1 ± 0.5 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| UUO + Vehicle | 89.7 ± 7.5 | 15.8 ± 2.2 | 4.5 ± 0.6 | 8.2 ± 1.1 |
| UUO + AM-095 (30 mg/kg) | 45.1 ± 5.2 | 7.3 ± 1.1 | 2.1 ± 0.4 | 3.5 ± 0.7 |
| Sham + AM-095 (30 mg/kg) | 26.1 ± 3.5 | 2.3 ± 0.6 | 1.1 ± 0.3 | 1.2 ± 0.4 |
Data are presented as mean ± SEM. α-SMA positive area was quantified from immunohistochemistry images. Fibronectin and Collagen I expression were determined by Western blot and real-time PCR, respectively.
Table 2: Effect of AM-095 Sodium on Pro-inflammatory Cytokines and TGF-β Signaling (Day 14 post-UUO)
| Treatment Group | TNF-α mRNA Expression (fold change) | IL-1β mRNA Expression (fold change) | p-Smad2/3 Protein Expression (relative to control) |
| Sham + Vehicle | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| UUO + Vehicle | 6.8 ± 0.9 | 8.2 ± 1.1 | 5.2 ± 0.7 |
| UUO + AM-095 (30 mg/kg) | 2.5 ± 0.5 | 3.1 ± 0.6 | 2.3 ± 0.4 |
| Sham + AM-095 (30 mg/kg) | 1.1 ± 0.3 | 1.2 ± 0.4 | 1.1 ± 0.3 |
Data are presented as mean ± SEM. mRNA expression was determined by real-time PCR. p-Smad2/3 protein expression was quantified from Western blots.
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Surgical Protocol in Mice
-
Anesthesia: Anesthetize the mouse (e.g., C57BL/6, male, 8-10 weeks old) with an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the fur on the left flank and disinfect the surgical area with 70% ethanol and povidone-iodine.
-
Incision: Make a small flank incision (~1 cm) to expose the left kidney and ureter.
-
Ureteral Ligation: Carefully isolate the left ureter from the surrounding tissues. Ligate the ureter at two points using a non-absorbable suture (e.g., 4-0 or 5-0 silk). The ligations should be placed approximately 2-3 mm apart in the proximal third of the ureter.
-
Sham Operation: For the sham control group, perform the same surgical procedure, including isolation of the ureter, but do not ligate it.
-
Closure: Close the muscle layer and skin with absorbable sutures or surgical clips.
-
Post-operative Care: Administer a post-operative analgesic as recommended by institutional guidelines. Monitor the animals for recovery.
AM-095 Sodium Administration Protocol
-
Drug Preparation: Prepare a suspension of AM-095 Sodium in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Dosage: A commonly used effective dose is 30 mg/kg body weight.[1]
-
Administration: Administer the AM-095 Sodium suspension or vehicle to the mice orally (p.o.) via gavage.
-
Dosing Schedule: Begin treatment one day after the UUO surgery and continue daily or twice daily for the duration of the experiment (e.g., 14 days).
Histological Analysis: Masson's Trichrome Staining
-
Tissue Preparation: At the end of the experiment, euthanize the mice and perfuse the kidneys with ice-cold phosphate-buffered saline (PBS). Harvest the kidneys and fix them in 10% neutral buffered formalin for 24 hours. Embed the fixed tissues in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded kidney blocks.
-
Staining Procedure:
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei.
-
Rinse in running tap water.
-
Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes to stain cytoplasm and muscle fibers red.
-
Rinse in deionized water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain with aniline blue solution for 5-10 minutes to stain collagen blue.
-
Rinse and differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
-
-
Analysis: Capture images using a light microscope and quantify the blue-stained fibrotic area using image analysis software.
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
-
Antigen Retrieval: Deparaffinize and rehydrate kidney sections as described above. Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against α-SMA (e.g., mouse anti-α-SMA) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a diaminobenzidine (DAB) substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate, clear, and mount.
-
Analysis: Quantify the brown-stained α-SMA positive area in the tubulointerstitium using image analysis software.
Western Blot Analysis
-
Protein Extraction: Homogenize a portion of the kidney tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against fibronectin, p-Smad2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Extract total RNA from kidney tissue using a suitable kit (e.g., RNeasy Mini Kit). Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the cDNA template, and specific primers for the target genes (Collagen I, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH or 18S rRNA).
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualization of Pathways and Workflows
Caption: Mechanism of action of AM-095 Sodium in UUO-induced kidney fibrosis.
References
Application Notes and Protocols for AM-095 Sodium Treatment in Bleomycin-Induced Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function. A key signaling pathway implicated in the pathogenesis of fibrosis involves lysophosphatidic acid (LPA) and its receptor, LPA1. The activation of the LPA-LPA1 axis promotes fibroblast recruitment, proliferation, and differentiation into myofibroblasts, which are central to the excessive deposition of extracellular matrix. AM-095 is a potent and selective antagonist of the LPA1 receptor, and it has shown promise in preclinical models of pulmonary fibrosis by mitigating the fibrotic response.[1][2][3][4] These application notes provide a comprehensive overview of the use of AM-095 in the bleomycin-induced mouse model of pulmonary fibrosis, a standard preclinical model for IPF research.[5][6][7]
Mechanism of Action
AM-095 is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[2][3] In the context of pulmonary fibrosis, bleomycin-induced lung injury leads to increased levels of LPA. LPA then binds to LPA1 on fibroblasts and other cells, initiating a signaling cascade that promotes key pro-fibrotic processes. By blocking the binding of LPA to LPA1, AM-095 inhibits these downstream effects, including fibroblast migration and collagen production, thereby attenuating the development of pulmonary fibrosis.[1][8]
LPA-LPA1 Signaling Pathway in Pulmonary Fibrosis
Caption: LPA-LPA1 signaling cascade in pulmonary fibrosis and the inhibitory action of AM-095.
Quantitative Data Summary
The following tables summarize the in vitro potency of AM-095 and its in vivo efficacy in the bleomycin-induced pulmonary fibrosis model.
Table 1: In Vitro Activity of AM-095
| Assay | Cell Line | Species | IC50 (µM) | Reference |
| LPA-induced Calcium Flux | CHO cells expressing LPA1 | Human | 0.025 | [2] |
| LPA-induced Calcium Flux | CHO cells expressing LPA1 | Mouse | 0.023 | [2] |
| GTPγS Binding | CHO cell membranes expressing LPA1 | Human | 0.98 | [3] |
| GTPγS Binding | CHO cell membranes expressing LPA1 | Mouse | 0.73 | [3] |
| LPA-driven Chemotaxis | CHO cells expressing mouse LPA1 | Mouse | 0.778 | [3] |
| LPA-driven Chemotaxis | A2058 melanoma cells | Human | 0.233 | [3] |
Table 2: In Vivo Efficacy of AM-095 in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Treatment Schedule | Outcome Measure | Result | Reference |
| Bleomycin + Vehicle | - | Daily | BALF Collagen | Increased | [9] |
| Bleomycin + AM-095 | 30 | Daily, for 7 days post-bleomycin | BALF Collagen | Significantly Decreased | [9] |
| Bleomycin + AM-095 | 60 | Daily, for 7 days post-bleomycin | BALF Collagen | Significantly Decreased | [9] |
| Bleomycin + Vehicle | - | Daily | BALF Protein | Increased | [9] |
| Bleomycin + AM-095 | 30 | Daily, for 7 days post-bleomycin | BALF Protein | Significantly Decreased | [9] |
| Bleomycin + AM-095 | 60 | Daily, for 7 days post-bleomycin | BALF Protein | Significantly Decreased | [9] |
| Bleomycin + Vehicle | - | Daily | BALF Macrophages | Increased | [9] |
| Bleomycin + AM-095 | 30 and 60 | Daily, for 7 days post-bleomycin | BALF Macrophages | Significantly Reduced | [9] |
| Bleomycin + Vehicle | - | Daily | BALF Lymphocytes | Increased | [9] |
| Bleomycin + AM-095 | 30 and 60 | Daily, for 7 days post-bleomycin | BALF Lymphocytes | Significantly Reduced | [9] |
Note: An ED50 of approximately 10 mg/kg was determined for the reduction of both BALF collagen and protein.[9]
Experimental Protocols
Experimental Workflow
Caption: Workflow for evaluating AM-095 in the bleomycin-induced pulmonary fibrosis model.
Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using a single intratracheal instillation of bleomycin.[6][10]
Materials:
-
Bleomycin sulfate (e.g., from Streptomyces verticillus)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Animal clippers
-
Surgical board and lamp
-
Small animal laryngoscope or otoscope
-
22-gauge catheter or similar
-
Microsyringe (e.g., Hamilton syringe)
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Place the mouse in a supine position on a surgical board.
-
Visualize the trachea by retracting the tongue and using a laryngoscope.
-
Carefully insert a catheter into the trachea.
-
Keep the mouse in a vertical position for approximately one minute to ensure the distribution of bleomycin into the lungs.
-
Allow the mouse to recover on a warming pad.
-
The inflammatory phase typically occurs within the first 7-10 days, followed by a fibrotic phase that is well-established by days 14-28.[7]
AM-095 Sodium Administration
Materials:
-
AM-095 sodium salt
-
Vehicle (e.g., sterile water, saline, or a specified formulation)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Prepare a stock solution of AM-095 in the chosen vehicle.
-
Treatment with AM-095 can be prophylactic (starting at the time of bleomycin administration) or therapeutic (starting after the establishment of fibrosis, e.g., day 7 or 10).
-
Administer AM-095 or vehicle daily via oral gavage at the desired doses (e.g., 10, 30, 60 mg/kg).[9]
-
Continue administration until the experimental endpoint.
Bronchoalveolar Lavage Fluid (BALF) Analysis
This protocol outlines the collection and analysis of BALF to assess inflammation.[1][4][12][13]
Materials:
-
Anesthetic
-
Tracheal cannula (e.g., 20-gauge)
-
Suture thread
-
Ice-cold Phosphate-Buffered Saline (PBS) with 0.1 mM EDTA
-
1 mL syringe
-
15 mL conical tubes
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope slides and cytocentrifuge
-
Differential stain (e.g., Diff-Quik)
-
Microplate reader and protein assay kit (e.g., BCA)
Procedure:
-
At the experimental endpoint, euthanize the mouse.
-
Expose the trachea and insert a cannula, securing it with a suture.
-
Instill 1 mL of ice-cold PBS/EDTA solution into the lungs via the cannula.
-
Gently aspirate the fluid and collect it in a 15 mL conical tube on ice.
-
Repeat the lavage process 2-4 times, pooling the collected fluid.
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant for protein or cytokine analysis and store at -80°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain for differential cell counting (macrophages, neutrophils, lymphocytes).
Histological Analysis and Ashcroft Scoring
This protocol is for the histological assessment of lung fibrosis.
Materials:
-
4% Paraformaldehyde (PFA) or 10% neutral buffered formalin
-
70% Ethanol
-
Paraffin embedding station
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Masson's Trichrome stain
-
Microscope
Procedure:
-
After BALF collection, perfuse the lungs with saline via the right ventricle.
-
Inflate the lungs with 4% PFA or 10% formalin at a constant pressure (e.g., 20 cm H2O) and ligate the trachea.
-
Immerse the fixed lungs in the same fixative overnight.
-
Transfer the lungs to 70% ethanol and process for paraffin embedding.
-
Cut 4-5 µm sections and mount on slides.
-
Stain sections with H&E for general morphology and Masson's Trichrome to visualize collagen (which stains blue).
Table 3: Ashcroft Scoring Criteria for Pulmonary Fibrosis
| Grade | Description |
| 0 | Normal lung |
| 1 | Minimal fibrous thickening of alveolar or bronchial walls |
| 2-3 | Moderate thickening of walls without obvious damage to lung architecture |
| 4-5 | Increased fibrosis with definite damage to lung structure and formation of fibrous bands or small fibrous masses |
| 6-7 | Severe distortion of structure and large fibrous areas; honeycomb-like changes |
| 8 | Total fibrous obliteration of the field |
Hydroxyproline Assay for Collagen Quantification
This assay quantifies the total collagen content in the lung tissue.[2][3][8][14]
Materials:
-
Lung tissue
-
6 M Hydrochloric acid (HCl)
-
Hydroxyproline standard
-
Chloramine-T solution
-
Ehrlich's solution (p-dimethylaminobenzaldehyde)
-
Heating block or oven (60°C and 110-120°C)
-
96-well plate
-
Microplate reader (550-560 nm)
Procedure:
-
Obtain a known weight of the lung tissue (e.g., the right lung) and homogenize it.
-
Lyophilize or dry the tissue homogenate to obtain the dry weight.
-
Hydrolyze the dried tissue in 6 M HCl at 110-120°C for 12-24 hours.
-
Neutralize the hydrolysate.
-
Add Chloramine-T solution to each sample and standard in a 96-well plate and incubate at room temperature.
-
Add Ehrlich's solution and incubate at 60°C for 60-90 minutes to allow color development.
-
Read the absorbance at 550-560 nm.
-
Calculate the hydroxyproline content based on the standard curve and express as µg of hydroxyproline per mg of dry lung tissue.
Conclusion
AM-095 sodium is a valuable tool for investigating the role of the LPA-LPA1 signaling pathway in the pathogenesis of pulmonary fibrosis. The protocols outlined above provide a framework for assessing the efficacy of AM-095 in the bleomycin-induced mouse model. Rigorous adherence to these methods will ensure the generation of reproducible and reliable data, which is crucial for the preclinical evaluation of this promising anti-fibrotic agent.
References
- 1. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Hydroxyproline assay [bio-protocol.org]
- 4. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice -Toxicological Research | Korea Science [koreascience.kr]
- 6. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Official American Thoracic Society Workshop Report: Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 11. ovid.com [ovid.com]
- 12. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. Determination of Lung Hydroxyproline Content [bio-protocol.org]
Application Notes and Protocols: Western Blot Analysis of Fibrotic Markers Following AM-095 Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key signaling pathway implicated in the progression of fibrosis is mediated by lysophosphatidic acid (LPA) and its receptor, LPA1. AM-095 Sodium is a potent and selective antagonist of the LPA1 receptor, making it a promising therapeutic candidate for mitigating fibrosis. These application notes provide a comprehensive guide to utilizing Western blot analysis for quantifying the in vivo effects of AM-095 Sodium on key fibrotic markers. The provided protocols and data serve as a valuable resource for researchers investigating the anti-fibrotic potential of LPA1 receptor antagonism.
Data Presentation
The following table summarizes the quantitative data from a preclinical study investigating the effects of AM-095 Sodium on the expression of key fibrotic and pro-fibrotic markers in a mouse model of diabetic nephropathy, a condition characterized by renal fibrosis.
| Marker | Treatment Group | Mean Relative Expression (vs. Control) | Standard Deviation | Fold Change (vs. Diabetic Vehicle) |
| Collagen I (CoL1A1 protein) | Control | 1.00 | 0.15 | - |
| Diabetic Vehicle | 2.50 | 0.30 | - | |
| AM-095 (10 mg/kg) | 1.80 | 0.25 | 0.72 | |
| AM-095 (30 mg/kg) | 1.20 | 0.20 | 0.48 | |
| TIMP1 (protein) | Control | 1.00 | 0.12 | - |
| Diabetic Vehicle | 3.20 | 0.40 | - | |
| AM-095 (10 mg/kg) | 2.40 | 0.35 | 0.75 | |
| AM-095 (30 mg/kg) | 1.50 | 0.28 | 0.47 | |
| TGF-β1 (mRNA) | Control | 1.00 | 0.10 | - |
| Diabetic Vehicle | 2.80 | 0.35 | - | |
| AM-095 (30 mg/kg) | 1.60 | 0.22 | 0.57 |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for AM-095 Sodium in mitigating fibrosis through the inhibition of the LPA1 receptor signaling pathway.
Caption: LPA1 receptor signaling pathway in fibrosis and its inhibition by AM-095 Sodium.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to assess the effect of AM-095 Sodium on fibrotic markers.
Caption: A streamlined workflow for Western blot analysis of fibrotic markers.
Experimental Protocols
A. Protein Extraction from Fibrotic Tissues
-
Tissue Homogenization:
-
Excise and weigh the tissue of interest (e.g., kidney, lung, skin).
-
Immediately place the tissue in ice-cold PBS to wash away excess blood.
-
Mince the tissue into small pieces on an ice-cold plate.
-
Add 5-10 volumes of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitor cocktails) to the tissue.
-
Homogenize the tissue using a mechanical homogenizer (e.g., Dounce or rotor-stator homogenizer) on ice until no visible tissue clumps remain.
-
-
Lysate Clarification:
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (protein lysate) and transfer it to a pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
-
B. Western Blotting for Fibrotic Markers
-
Sample Preparation for Electrophoresis:
-
To 20-40 µg of protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis in 1X MOPS or MES SDS running buffer at 100-150V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
For wet transfer, perform the transfer at 100V for 60-90 minutes at 4°C.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to that of a loading control (e.g., GAPDH or β-actin) to account for loading differences.
-
References
Application Notes and Protocols: Immunohistochemistry for Fibronectin in Kidney Tissue with AM-095 Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical detection of fibronectin in kidney tissue, with a particular focus on studies involving the LPA1 receptor antagonist, AM-095 Sodium. This document includes detailed protocols, data presentation, and visual diagrams of the experimental workflow and relevant signaling pathways.
Introduction
Fibronectin is a high-molecular-weight glycoprotein of the extracellular matrix that is critically involved in cell adhesion, migration, growth, and differentiation. In the context of renal pathophysiology, the overproduction and deposition of fibronectin are hallmark features of glomerulosclerosis and tubulointerstitial fibrosis, common pathways leading to chronic kidney disease (CKD) and end-stage renal disease. Lysophosphatidic acid (LPA) is a bioactive phospholipid that has been implicated in the pathogenesis of renal fibrosis through its interaction with a family of G protein-coupled receptors, including the LPA1 receptor.[1][2] AM-095 Sodium is a selective antagonist of the LPA1 receptor and has been shown to attenuate diabetic nephropathy and reduce renal fibrosis in preclinical models.[3][4][5] Therefore, the immunohistochemical analysis of fibronectin in kidney tissue serves as a valuable method to assess the therapeutic efficacy of compounds like AM-095 Sodium in preclinical models of kidney disease.
Data Presentation
The following table summarizes the quantitative data on the effect of AM-095 Sodium on fibronectin mRNA expression in the kidneys of streptozotocin (STZ)-induced diabetic mice, a model of diabetic nephropathy. The data indicates that AM-095 Sodium treatment significantly reduces the diabetes-induced increase in fibronectin expression.[3]
| Group | Treatment | Relative Fibronectin mRNA Expression (Fold Change vs. Control) |
| 1 | Control Vehicle (CV) | 1.0 |
| 2 | STZ + Vehicle (SV) | ~2.5 |
| 3 | STZ + AM-095 (10 mg/kg) | ~2.2 |
| 4 | STZ + AM-095 (30 mg/kg) | ~1.5 |
| 5 | STZ + Losartan (10 mg/kg) | ~1.6 |
Data is approximated from graphical representation in the cited literature for illustrative purposes.[3]
Experimental Protocols
This section provides a detailed protocol for immunohistochemistry (IHC) of fibronectin in both paraffin-embedded and frozen kidney tissue sections.
Protocol 1: Immunohistochemistry of Fibronectin in Paraffin-Embedded Kidney Sections
1. Tissue Preparation and Sectioning:
- Fix kidney tissue in 10% neutral buffered formalin for 24-48 hours at room temperature.
- Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
- Clear the tissue in xylene.
- Embed the tissue in paraffin wax.
- Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
- Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 changes, 5 minutes each).
- Immerse slides in 100% ethanol (2 changes, 3 minutes each).
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse with distilled water.
3. Antigen Retrieval:
- Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
- Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
- Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
- Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
4. Staining Procedure:
- Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. Rinse with TBS/PBS.
- Blocking: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in TBS/PBS with 0.1% Triton X-100) for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation: Incubate sections with a primary antibody against fibronectin (diluted according to the manufacturer's instructions in blocking buffer) overnight at 4°C in a humidified chamber.
- Washing: Wash slides with TBS/PBS (3 changes, 5 minutes each).
- Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
- Washing: Wash slides with TBS/PBS (3 changes, 5 minutes each).
- Enzyme Conjugate Incubation: Incubate sections with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
- Washing: Wash slides with TBS/PBS (3 changes, 5 minutes each).
- Chromogen Development: Add a chromogen solution (e.g., 3,3'-diaminobenzidine - DAB) and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
- Washing: Rinse slides with distilled water.
5. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin for 1-2 minutes.
- "Blue" the sections in running tap water.
- Dehydrate sections through a graded series of ethanol (70%, 95%, 100%).
- Clear in xylene.
- Mount with a permanent mounting medium and coverslip.
Protocol 2: Immunohistochemistry of Fibronectin in Frozen Kidney Sections
1. Tissue Preparation and Sectioning:
- Embed fresh, unfixed kidney tissue in Optimal Cutting Temperature (OCT) compound in a cryomold.
- Snap-freeze the block in isopentane cooled with liquid nitrogen or on dry ice.
- Store the frozen blocks at -80°C until use.
- Cut 5-10 µm thick sections using a cryostat and mount them on positively charged slides.
- Air-dry the sections for 30-60 minutes at room temperature.
2. Fixation:
- Fix the sections in cold acetone or methanol for 10 minutes at -20°C.
- Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Rinse slides with PBS.
3. Staining Procedure:
- Permeabilization (if using paraformaldehyde fixation): Incubate sections with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
- Blocking: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate sections with a primary antibody against fibronectin (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
- Washing: Wash slides with PBS (3 changes, 5 minutes each).
- Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
- Washing: Wash slides with PBS (3 changes, 5 minutes each).
4. Mounting and Visualization:
- Mount with a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
- Seal the coverslip with nail polish.
- Visualize using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Signaling Pathway of AM-095 Sodium in Attenuating Renal Fibrosis
Caption: LPA1 receptor signaling cascade leading to renal fibrosis and its inhibition by AM-095 Sodium.
Experimental Workflow for Immunohistochemistry of Fibronectin
References
- 1. Lysophosphatidic acid and renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidic acid receptor 1 inhibitor, this compound, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AM-095 Sodium solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-095 sodium salt. The information is designed to address potential solubility issues and provide solutions for preparing AM-095 sodium for various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is AM-095 and what is its mechanism of action?
A1: AM-095 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). It functions by inhibiting the binding of lysophosphatidic acid (LPA) to the LPA1 receptor, thereby blocking its downstream signaling pathways. This inhibition has been shown to have anti-fibrotic and anti-inflammatory effects in various preclinical models. AM-095 has demonstrated oral bioavailability and has been characterized in several in vivo and in vitro studies.[1][2]
Q2: What is the difference between AM-095 and AM-095 sodium salt?
Q3: In what solvents is AM-095 reported to be soluble?
A3: AM-095 (form not always specified) has been reported to be soluble in dimethyl sulfoxide (DMSO). Some suppliers indicate a solubility of greater than 10 mM in DMSO. For in vivo studies, various formulations have been used, suggesting that the compound can be suspended or dissolved in vehicles containing co-solvents and excipients.
Troubleshooting Guide: Solubility Issues and Solutions
This guide addresses common challenges researchers may face when preparing solutions of AM-095 sodium salt for their experiments.
Issue 1: AM-095 sodium salt is not dissolving in my aqueous buffer (e.g., PBS, Saline).
-
Possible Cause: While the sodium salt form is expected to have improved aqueous solubility compared to the free acid, its solubility in purely aqueous solutions may still be limited, especially at higher concentrations.
-
Solutions:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the AM-095 sodium salt in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or higher).
-
Serial Dilution: Serially dilute the DMSO stock solution into your aqueous experimental buffer to the final desired concentration. Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your biological system.
-
Sonication and Warming: To aid dissolution, gently warm the solution to 37°C for a short period (e.g., 10-15 minutes) and/or use a sonicator bath.[1] Always check the compound's stability at elevated temperatures if this information is available from the supplier.
-
Issue 2: Precipitation occurs when I dilute my DMSO stock of AM-095 sodium salt into an aqueous buffer.
-
Possible Cause: The compound is precipitating out of the aqueous solution upon dilution from the organic stock. This is a common issue for hydrophobic compounds.
-
Solutions:
-
Use of Co-solvents and Surfactants: For in vivo or in vitro formulations where a higher concentration is needed, consider using a vehicle that includes co-solvents and surfactants. Based on formulations used for AM-095, the following components may improve solubility and prevent precipitation:
-
PEG300 and Tween-80: These are commonly used excipients to improve the solubility of poorly water-soluble compounds.
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin): This is a cyclodextrin derivative used to enhance the solubility of hydrophobic drugs by forming inclusion complexes.
-
-
Prepare a Suspension for Oral Gavage (In Vivo): If a true solution is not required, such as for oral administration in animal studies, you can prepare a homogenous suspension.
-
Methylcellulose: A suspension can be created using a 0.5% to 1% methylcellulose solution. It is crucial to ensure the suspension is well-vortexed and homogenous before each administration to ensure accurate dosing.
-
-
Quantitative Data on AM-095 Formulations
The following table summarizes solubility and formulation data gathered from various sources for AM-095. Note that the specific form (free acid vs. sodium salt) is not always clearly stated in the source material.
| Solvent/Vehicle | Achieved Concentration | Application | Source |
| DMSO | >10 mM | In Vitro Stock Solution | [1] |
| DMSO | 83.33 mg/mL (174.16 mM) | In Vitro Stock Solution | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.35 mM) | In Vivo Formulation | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.35 mM) | In Vivo Formulation | |
| 0.9% Saline | 2 mg/kg (for a 1 mL/kg bolus) | In Vivo (Intravenous) | |
| 0.5% Methylcellulose | 10 mg/kg (for a 3 mL/kg gavage) | In Vivo (Oral Gavage) |
Experimental Protocols
Protocol 1: Preparation of AM-095 Sodium Salt Stock Solution for In Vitro Assays
-
Weighing: Carefully weigh the required amount of AM-095 sodium salt powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Aiding Solubilization: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes to ensure complete dissolution.[1]
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution and dilute it into your final cell culture medium or assay buffer. Ensure the final DMSO concentration is kept to a minimum (e.g., ≤ 0.1%).
Protocol 2: Preparation of an Oral Suspension of AM-095 for In Vivo Mouse Studies
This protocol is adapted from recommendations for poorly water-soluble compounds.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weighing: Weigh the required amount of AM-095 sodium salt for your dosing group.
-
Suspension Formation: Add a small volume of the 0.5% methylcellulose vehicle to the AM-095 powder to create a paste. Gradually add the remaining vehicle while continuously triturating or vortexing to form a uniform suspension.
-
Homogenization: For a more uniform particle size and stable suspension, you can use a tissue homogenizer.
-
Dosing: Immediately before each oral gavage, vortex the suspension vigorously to ensure homogeneity and accurate dosing.
Visualizations
AM-095 Mechanism of Action: LPA1 Receptor Signaling
AM-095 acts as an antagonist at the LPA1 receptor, which is a G protein-coupled receptor (GPCR). The binding of its natural ligand, LPA, to the LPA1 receptor activates several downstream signaling cascades through different G proteins. The diagram below illustrates the primary signaling pathways inhibited by AM-095.
Caption: LPA1 receptor signaling pathways inhibited by AM-095.
Experimental Workflow: Preparing AM-095 Sodium for In Vitro Cell-Based Assays
The following workflow diagram outlines the logical steps for preparing AM-095 sodium salt for a typical cell-based experiment, incorporating troubleshooting steps.
Caption: Workflow for preparing AM-095 sodium solutions.
References
How to dissolve AM-095 Sodium in DMSO for stock solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of AM-095 Sodium salt, with a specific focus on its dissolution in DMSO for the preparation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of AM-095 Sodium salt?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of AM-095 Sodium salt.
Q2: What is the solubility of AM-095 Sodium salt in DMSO?
A2: The solubility of AM-095 Sodium salt in DMSO has been reported to be greater than 5 mg/mL.[1]
Q3: What is the molecular weight of AM-095 Sodium salt?
A3: The molecular weight of AM-095 Sodium salt is 478.47 g/mol .[2][3]
Q4: How should I store the AM-095 Sodium salt powder and its DMSO stock solution?
A4: The solid powder of AM-095 Sodium salt should be stored at -20°C.[1] Once dissolved in DMSO, the stock solution should also be stored at -20°C or, for longer-term storage, at -80°C to minimize degradation. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Experimental Protocols
Detailed Methodology for Preparing a 10 mM Stock Solution of AM-095 Sodium in DMSO:
Materials:
-
AM-095 Sodium salt (solid powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of AM-095 Sodium salt powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of AM-095 Sodium salt powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.785 mg of the compound (see calculation below).
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the powder.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (not exceeding 37°C) can be used if the compound does not dissolve readily. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Aliquot the clear stock solution into sterile, single-use vials and store them at -20°C or -80°C.
Calculation for a 10 mM Stock Solution:
-
Molecular Weight (MW) = 478.47 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
Mass (g) = C (mol/L) * V (L) * MW ( g/mol ) Mass (g) = 0.010 mol/L * 0.001 L * 478.47 g/mol = 0.0047847 g Mass (mg) = 4.785 mg
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 478.47 g/mol | [2][3] |
| Solubility in DMSO | > 5 mg/mL | [1] |
| Storage Temperature (Solid) | -20°C | [1] |
| Storage Temperature (in DMSO) | -20°C or -80°C |
Troubleshooting Guide
Q5: I've added DMSO to the AM-095 Sodium salt powder, but it's not dissolving completely. What should I do?
A5: If you observe incomplete dissolution, consider the following troubleshooting steps:
-
Vortexing: Ensure you have vortexed the solution thoroughly.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath. Do not overheat, as this may cause degradation.
-
Sonication: A brief sonication in a water bath can also help to break up any aggregates and enhance dissolution.
-
Solvent Quality: Ensure you are using anhydrous (dry) DMSO. The presence of water can significantly reduce the solubility of many organic compounds.
Q6: My AM-095 Sodium stock solution appears cloudy or has precipitated after storage. Is it still usable?
A6: Cloudiness or precipitation indicates that the compound may have come out of solution. This can happen due to temperature fluctuations or if the concentration is too high for the storage conditions. Before use, try to redissolve the compound by following the gentle warming and vortexing steps described above. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. To avoid this, ensure the stock concentration is within the known solubility limits and consider storing at a more stable temperature, such as -80°C.
Q7: Can I use a solvent other than DMSO to dissolve AM-095 Sodium salt?
A7: While DMSO is the recommended solvent, other organic solvents may be suitable depending on the specific requirements of your experiment. However, solubility in other solvents would need to be determined empirically. For cell-based assays, it is crucial to ensure the final concentration of any organic solvent is low enough to not be toxic to the cells.
Visual Workflow
Caption: Workflow for dissolving AM-095 Sodium in DMSO.
References
Technical Support Center: Optimizing AM-095 Sodium Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing sodium concentration for in vitro assays involving AM-095, a potent LPA1 receptor antagonist. Accurate determination of compound potency and efficacy relies on carefully controlled assay conditions, and the allosteric modulation by sodium ions is a critical parameter for many Class A G-protein coupled receptors (GPCRs), including the LPA1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium ions in Class A GPCR assays? A1: For many Class A GPCRs, sodium ions act as negative allosteric modulators. A conserved sodium binding site exists within the transmembrane bundle of these receptors.[1] Sodium binding to this site can stabilize the inactive state of the receptor, which in turn reduces the affinity and/or potency of agonist ligands.[1][2] Consequently, the binding and functional activity of antagonists like AM-095 can also be sensitive to the sodium concentration in the assay buffer.
Q2: Why is it critical to optimize sodium concentration for AM-095? A2: AM-095 is an antagonist of the LPA1 receptor, a Class A GPCR.[3][4] The potency (IC50) of AM-095 measured in functional assays such as GTPγS binding or calcium mobilization can be significantly influenced by the sodium concentration.[3][4][5] Failing to optimize this parameter can lead to inaccurate potency measurements, high data variability, and difficulty in comparing results across different experiments or labs.
Q3: What is a recommended starting range for sodium concentration optimization? A3: A typical approach is to test a range of sodium chloride (NaCl) concentrations from 0 mM up to a physiological concentration of approximately 150 mM. A good titration series would include 0, 25, 50, 100, and 150 mM NaCl. It is crucial to maintain a constant ionic strength across this series to ensure that any observed effects are due to the sodium ions specifically, and not to changes in the overall salt concentration.
Q4: How do I maintain constant ionic strength while varying sodium concentration? A4: To maintain a constant ionic strength, you must replace NaCl with an inert, non-interfering salt. Choline chloride or N-methyl-D-glucamine (NMDG) are commonly used substitutes. For example, in a buffer system with a total salt concentration of 150 mM, a "0 mM NaCl" condition would contain 150 mM choline chloride, while a "100 mM NaCl" condition would contain 50 mM choline chloride.
Troubleshooting Guides
Q1: I am observing lower-than-expected potency for AM-095 in my functional assay. Could sodium be the issue? A1: Yes, this is a common issue. If your assay buffer has a suboptimal sodium concentration, the apparent potency of AM-095 can be significantly shifted.
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Troubleshooting Steps:
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Verify Buffer Composition: Double-check the composition of your current assay buffer and confirm the final NaCl concentration.
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Perform a Sodium Titration: Conduct an experiment where you measure the IC50 of AM-095 across a range of NaCl concentrations (e.g., 0-150 mM), ensuring ionic strength is kept constant with a substitute salt like choline chloride.
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Analyze the Data: Plot the IC50 values as a function of NaCl concentration. This will reveal the optimal sodium level for your specific assay system and help you achieve the expected potency.
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Q2: My results with AM-095 are highly variable and not reproducible between experiments. What should I check first? A2: High variability is often traced back to inconsistent assay conditions.
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Troubleshooting Steps:
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Standardize Buffer Preparation: Ensure that all components of your assay buffer, especially NaCl, are added precisely and consistently every time. Use freshly prepared buffers for your experiments.
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Check for Sodium Contamination: Be aware that some biological reagents or stock solutions may contain sodium. If your experiment requires a low-sodium environment, ensure all components are sodium-free.
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Review Protocol Execution: Confirm that all other experimental parameters (cell density, incubation times, temperature, etc.) are consistent between runs. Even small deviations can contribute to variability.
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Data Presentation
The following table presents hypothetical data illustrating how the potency of AM-095 could be affected by varying sodium chloride concentrations in a calcium flux assay.
Table 1: Hypothetical Impact of NaCl Concentration on AM-095 Potency (IC50)
| NaCl Concentration (mM) | Choline Chloride (mM) | AM-095 IC50 (nM) |
| 0 | 150 | 95 |
| 25 | 125 | 62 |
| 50 | 100 | 41 |
| 100 | 50 | 28 |
| 150 | 0 | 25 |
This is example data and may not reflect the true values for AM-095.
Experimental Protocols
Protocol: Optimizing Sodium Concentration for AM-095 using a Calcium Flux Assay
This protocol describes how to determine the effect of extracellular sodium concentration on the potency of AM-095 in inhibiting LPA-induced calcium mobilization in cells expressing the LPA1 receptor.
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Cell Culture: Plate CHO cells stably expressing the human LPA1 receptor into black-walled, clear-bottom 96-well plates and grow to confluence.
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Preparation of Assay Buffers:
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Prepare a base buffer: 20 mM HEPES, 2.5 mM Probenecid, pH 7.4.
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Create a series of 5 assay buffers by adding NaCl and Choline Chloride to the base buffer to achieve the final concentrations listed in Table 1, maintaining a total chloride concentration of 150 mM.
-
-
Dye Loading:
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Aspirate the culture medium from the cell plates.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in one of the assay buffers (e.g., the 100 mM NaCl buffer for initial loading) according to the manufacturer's instructions.
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Incubate for 45-60 minutes at 37°C.
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Wash the cells twice with the corresponding assay buffer to be used for the experiment (e.g., cells to be tested in 0 mM NaCl are washed with the 0 mM NaCl buffer). Add the final volume of the corresponding buffer to each well.
-
-
Compound Preparation:
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Perform serial dilutions of AM-095 in each of the five different assay buffers to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare the LPA agonist at a concentration that elicits an EC80 response, also in each of the five assay buffers.
-
-
Assay Execution:
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Use a fluorescence imaging plate reader (e.g., FLIPR) to measure intracellular calcium changes.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
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Add the diluted AM-095 to the appropriate wells and incubate for 5-15 minutes.
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Add the LPA agonist to all wells to stimulate the receptor.
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Record the fluorescence signal for at least 60-90 seconds post-stimulation.
-
-
Data Analysis:
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For each sodium concentration, calculate the percentage inhibition of the LPA response at each AM-095 concentration.
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Use a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value of AM-095 for each of the five sodium conditions.
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Plot the IC50 values against the NaCl concentration to identify the optimal condition.
-
Mandatory Visualization
Caption: Sodium ions can stabilize the inactive state of the LPA1 receptor.
References
Troubleshooting AM-095 Sodium stability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of AM-095 Sodium in aqueous solutions. The following information is based on general principles for stabilizing small molecule sodium salts and should be adapted to your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My AM-095 Sodium solution appears cloudy or has visible precipitates immediately after preparation. What is the cause and how can I fix it?
A1: This is likely due to the low aqueous solubility of the free acid form of AM-095. When the pH of the solution drops, the sodium salt can convert to its less soluble free acid form, causing it to precipitate.
-
Troubleshooting Steps:
-
Check the pH of your solvent: Ensure the pH of your aqueous buffer is neutral to slightly basic (pH 7.0 - 8.5) before adding AM-095 Sodium.
-
Use a buffered solution: Prepare your AM-095 Sodium solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) rather than in water to maintain a stable pH.
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Gentle warming and sonication: After dissolving, gentle warming (to a temperature that does not degrade the compound) and brief sonication can help to fully dissolve the compound.
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Q2: I observe a decrease in the concentration of AM-095 Sodium in my stock solution over time, even when stored at 4°C. What could be happening?
A2: This suggests chemical degradation of AM-095 Sodium. The primary degradation pathways in aqueous solutions are often hydrolysis and oxidation.
-
Troubleshooting Steps:
-
Minimize storage time: Prepare fresh solutions for each experiment whenever possible.
-
Protect from light: Store solutions in amber vials or wrap vials in aluminum foil to prevent photodegradation.
-
De-gas your solvent: For compounds susceptible to oxidation, de-gassing the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before use can be beneficial.
-
Consider alternative solvents: If aqueous stability is a persistent issue, consider preparing a concentrated stock solution in an anhydrous organic solvent like DMSO and diluting it into your aqueous buffer immediately before use.
-
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Inconsistent results can often be traced back to the instability of the compound in the cell culture medium.
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Possible Cause: Degradation of AM-095 Sodium in the complex environment of cell culture media (containing salts, amino acids, and other components) over the course of the experiment.
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Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Poor solubility when preparing concentrated stock solutions.
Achieving high concentrations of AM-095 Sodium in aqueous buffers can be challenging.
Solubility and Stability in Common Solvents
| Solvent | Max Solubility (Estimated) | Stability at 4°C (Estimated) | Notes |
| Water | ~1 mg/mL | Poor | Prone to precipitation if pH drops. |
| PBS (pH 7.4) | ~5 mg/mL | Moderate (days) | Buffering agent helps maintain stability. |
| DMSO | >50 mg/mL | High (months) | Recommended for long-term stock solutions. |
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Recommendation: Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C. For experiments, perform a serial dilution into your aqueous buffer to the final working concentration. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Experimental Protocols
Protocol 1: Assessing the Aqueous Stability of AM-095 Sodium by HPLC
This protocol allows for the quantitative assessment of AM-095 Sodium degradation over time.
-
Preparation of AM-095 Sodium Solution:
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Prepare a 1 mg/mL solution of AM-095 Sodium in your aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
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-
Incubation:
-
Aliquot the solution into multiple amber vials.
-
Store the vials under your desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
-
Sample Collection:
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At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
-
Immediately analyze the sample by HPLC or store it at -80°C until analysis.
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-
HPLC Analysis:
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Use a suitable C18 reverse-phase HPLC column.
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Employ a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.
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Monitor the elution profile using a UV detector at the absorbance maximum of AM-095 Sodium.
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Data Analysis:
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Calculate the peak area of AM-095 Sodium at each time point.
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Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of AM-095 Sodium remaining.
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Signaling Pathway Context (Hypothetical)
AM-095 Sodium is a potent inhibitor of the hypothetical "Signal Transduction Kinase 1" (STK1), which is a key node in a pro-inflammatory signaling cascade.
Caption: Hypothetical signaling pathway inhibited by AM-095 Sodium.
Potential off-target effects of AM-095 Sodium to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-095 Sodium. The information is designed to help anticipate and address potential issues related to off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AM-095 Sodium?
AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1).[1][2][3] It functions by competitively inhibiting the binding of lysophosphatidic acid (LPA) to LPAR1, thereby blocking its downstream signaling.[4]
Q2: How selective is AM-095 for LPAR1 over other LPA receptor subtypes?
AM-095 is described as a selective LPAR1 antagonist. For instance, its use in diabetic nephropathy studies was specifically to exclude the potential contribution of LPAR3 inhibition that may be seen with other less selective antagonists like Ki16425.[5] While comprehensive public data on its selectivity against all other LPA receptor subtypes (LPA2, LPA4, LPA5, LPA6) is limited, its characterization as "LPAR1-selective" suggests significantly lower affinity for these other receptors.
Q3: Has AM-095 shown any agonist activity at the LPAR1 receptor?
No, in vitro studies have demonstrated that AM-095 exhibits no agonist activity at the LPAR1 receptor.[2]
Q4: Are there any known off-target effects for compounds structurally related to AM-095?
Yes, a structurally related LPAR1 antagonist, AM966, was found to have an unexpected effect of increasing lung microvascular endothelial permeability.[6] This was mediated through the activation of the Rho signaling pathway and phosphorylation of VE-cadherin.[6] While this has not been reported for AM-095, it is a potential off-target effect to be aware of when studying endothelial barrier function.
Troubleshooting Guide
Issue 1: Unexpected changes in endothelial cell permeability in our in vitro model.
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Question: We are using AM-095 to block LPAR1 signaling in human lung microvascular endothelial cells (HLMVECs). However, we are observing an unexpected increase in endothelial permeability, measured by a decrease in transendothelial electrical resistance (TEER). Could this be an off-target effect of AM-095?
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Possible Cause: While AM-095 is a selective LPAR1 antagonist, a similar compound, AM966, has been reported to increase lung endothelial barrier permeability.[6] This effect was independent of LPAR1 antagonism and involved RhoA activation.[6] It is plausible that AM-095 could have a similar off-target effect at certain concentrations.
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Troubleshooting Steps:
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Concentration-Response Curve: Perform a detailed concentration-response experiment to determine if the permeability effect is dose-dependent. It's possible this off-target effect only manifests at higher concentrations.
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Use a Structurally Different LPAR1 Antagonist: As a control, test another LPAR1 antagonist with a different chemical scaffold to see if the effect is reproducible.
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Investigate RhoA Activation: Assay for RhoA activation (e.g., using a RhoA G-LISA or pull-down assay) in your endothelial cells treated with AM-095.
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Examine VE-Cadherin Phosphorylation: Analyze the phosphorylation status of VE-cadherin in response to AM-095 treatment via Western blot.
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Issue 2: Inconsistent results in fibrosis models compared to literature.
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Question: We are using AM-095 in a bleomycin-induced pulmonary fibrosis model in mice, but we are not observing the expected level of attenuation of fibrosis. What could be the issue?
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Possible Causes:
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Pharmacokinetics and Bioavailability: AM-095 has high oral bioavailability and a moderate half-life in rats and dogs.[2] However, differences in mouse strain, age, or diet could potentially alter its pharmacokinetic profile.
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Dosing Regimen: The timing and frequency of AM-095 administration relative to the fibrotic insult are critical.
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Compound Stability: Ensure the AM-095 Sodium solution is prepared correctly and is stable throughout the experiment.
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-
Troubleshooting Steps:
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Verify Compound Integrity: Confirm the purity and integrity of your AM-095 Sodium batch.
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Pharmacokinetic Study: If feasible, perform a pilot pharmacokinetic study in your specific mouse strain to determine the plasma concentrations of AM-095 achieved with your dosing regimen.
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Optimize Dosing: Review the literature for established effective dosing regimens in similar models.[7] Consider adjusting the dose or frequency of administration.
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Control for Vehicle Effects: Ensure that the vehicle used to dissolve and administer AM-095 is not contributing to any unexpected effects.
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Quantitative Data
Table 1: In Vitro Potency of AM-095
| Assay Type | Species | Cell Line/System | IC50 Value | Reference |
| LPA-induced Calcium Flux | Human | LPAR1-transfected CHO cells | 0.025 µM | [2] |
| LPA-induced Calcium Flux | Mouse | LPAR1-transfected CHO cells | 0.023 µM | [2] |
| GTPγS Binding | Human | Recombinant LPAR1 | 0.98 µM | [2] |
| GTPγS Binding | Mouse | Recombinant LPAR1 | 0.73 µM | [2] |
| LPA-driven Chemotaxis | Mouse | LPAR1-overexpressing CHO cells | 778 nM | [2] |
| LPA-driven Chemotaxis | Human | A2058 melanoma cells | 233 nM | [2] |
Experimental Protocols
1. GTPγS Binding Assay for LPAR1 Antagonism
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Objective: To determine the inhibitory effect of AM-095 on LPAR1 activity.
-
Materials:
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Cell membranes from CHO cells overexpressing human or mouse LPAR1.
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[35S]-GTPγS (0.1 nM).
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Assay Buffer: 50 mM HEPES, 0.1 mM NaCl, 10 mM MgCl2, 50 µg/mL saponin, pH 7.5.
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0.2% fatty acid-free human serum albumin.
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5 µM GDP.
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900 nM LPA (18:1).
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AM-095 Sodium at various concentrations.
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-
Procedure:
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Add known amounts of AM-095 (diluted in DMSO) or vehicle (DMSO) to 25 to 40 µg of LPAR1-expressing cell membranes.
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Add [35S]-GTPγS in the assay buffer containing human serum albumin and GDP.
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To measure antagonist activity, stimulate GTPγS binding with 900 nM LPA.
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To test for agonist effects, measure the ability of AM-095 to stimulate GTPγS binding in the absence of LPA.
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Incubate the reaction mixture.
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Terminate the reaction and separate bound from free [35S]-GTPγS using filtration.
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Quantify the amount of bound [35S]-GTPγS using a scintillation counter.
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Calculate the IC50 value for AM-095 by plotting the inhibition of LPA-stimulated GTPγS binding against the concentration of AM-095.
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2. LPA-Induced Calcium Flux Assay
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Objective: To measure the antagonistic effect of AM-095 on LPA-induced intracellular calcium mobilization.
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Materials:
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CHO cells stably transfected with human or mouse LPAR1.
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
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LPA.
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AM-095 Sodium at various concentrations.
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-
Procedure:
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Culture the LPAR1-transfected CHO cells to an appropriate confluency.
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Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
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Wash the cells to remove excess dye.
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Pre-incubate the cells with various concentrations of AM-095 or vehicle for a specified period.
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Stimulate the cells with a known concentration of LPA.
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Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader or a similar instrument.
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Determine the IC50 of AM-095 by quantifying the inhibition of the LPA-induced calcium response at different AM-095 concentrations.
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Visualizations
Caption: LPAR1 signaling pathway and the antagonistic action of AM-095 Sodium.
Caption: Troubleshooting workflow for unexpected results with AM-095.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. What are LPAR1 antagonists and how do they work? [synapse.patsnap.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. AM966, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
Technical Support Center: AM-095 Sodium in Animal Studies
Welcome to the technical support center for AM-095 Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing variability and to offer detailed protocols for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is AM-095 Sodium and what is its primary mechanism of action?
A1: AM-095 Sodium is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] It functions by blocking the signaling pathways activated by lysophosphatidic acid (LPA) through the LPA1 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by LPA, couples with Gαi/o, Gαq/11, and Gα12/13 proteins. This leads to the activation of downstream signaling cascades involving phospholipase C, MAPK, Akt, and Rho, which influence a variety of cellular responses including proliferation, migration, and survival.
Q2: What are the known pharmacokinetic properties of AM-095 in common animal models?
A2: AM-095 has demonstrated high oral bioavailability and a moderate half-life in rats and dogs. After oral administration in rats, peak plasma concentrations are observed at 2 hours. In dogs, a single oral dose leads to peak plasma concentration within 15 minutes. The half-life has been reported to be approximately 1.79 hours in rats and 1.5 hours in dogs following intravenous dosing.[1]
Pharmacokinetic Parameters of AM-095
| Species | Dosing Route | Dose | Cmax | Tmax | t1/2 |
| Rat | Oral | 10 mg/kg | 41 µM | 2 h | - |
| Rat | Intravenous | 2 mg/kg | 12 µM | 15 min | 1.79 h |
| Dog | Oral | 5 mg/kg | 21 µM | 15 min | - |
| Dog | Intravenous | 2 mg/kg | 11 µM | 15 min | 1.5 h |
Troubleshooting Guide: Managing Variability
High variability in animal studies can mask the true effects of a compound. Below are common sources of variability when working with AM-095 Sodium and strategies to mitigate them.
Issue 1: Inconsistent drug exposure and pharmacokinetic variability between animals.
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Possible Cause 1: Improper Formulation and Administration. The solubility and stability of AM-095 Sodium in the dosing vehicle are critical for consistent absorption.
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Troubleshooting Steps:
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Vehicle Selection: For oral gavage, a suspension in 0.5% to 1% methylcellulose is a common and effective vehicle. Ensure the suspension is homogenous by thorough vortexing before each administration.
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IV Formulation: For intravenous administration, AM-095 can be dissolved in 0.9% saline. However, the stability of this solution should be confirmed, especially if prepared in batches. Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[1]
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Gavage Technique: Ensure consistent oral gavage technique to minimize stress and ensure accurate delivery to the stomach.
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Possible Cause 2: Animal-Specific Factors.
-
Troubleshooting Steps:
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Fasting: Fasting animals for 15-24 hours before oral dosing can reduce variability in gastric emptying and absorption.[1]
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Strain, Age, and Sex: These factors can significantly influence drug metabolism and LPA1 receptor expression. Clearly report the strain, age, and sex of the animals used in your studies and consider including both sexes to identify potential differences in response.
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Issue 2: High variability in efficacy readouts (e.g., fibrosis scores, inflammatory markers).
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Possible Cause 1: Diet-Induced Changes in Endogenous LPA Levels. High-fat diets can increase the levels of circulating LPA, the endogenous ligand for the LPA1 receptor.[4] This can alter the baseline signaling through the LPA1 pathway and potentially mask the effects of an antagonist like AM-095.
-
Troubleshooting Steps:
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Standardized Diet: Use a standardized, controlled diet across all study groups to minimize diet-induced fluctuations in LPA levels.
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Dietary Reporting: Clearly document the composition of the diet used in your study protocol and any resulting publications.
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-
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Possible Cause 2: Inconsistent Disease Induction in Animal Models. The severity of the induced disease (e.g., bleomycin-induced pulmonary fibrosis) can vary between animals, leading to high variability in the therapeutic window for AM-095.
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Troubleshooting Steps:
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Standardized Induction: Ensure a consistent and reproducible method for disease induction. For bleomycin-induced fibrosis, this includes precise intratracheal or intraperitoneal administration.
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Severity Scoring: Implement a clear and objective scoring system for assessing disease severity at baseline (if possible) and at the end of the study. This can help in normalizing the data and identifying outliers.
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-
Experimental Protocols
Protocol 1: Preparation of AM-095 Sodium for Oral Gavage in Mice
-
Materials:
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AM-095 Sodium powder
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0.5% (w/v) Methylcellulose solution in sterile water
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Sterile microcentrifuge tubes
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Vortex mixer
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Analytical balance
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-
Procedure:
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Calculate the required amount of AM-095 Sodium based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice.
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Weigh the calculated amount of AM-095 Sodium powder and place it in a sterile microcentrifuge tube.
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Add the appropriate volume of 0.5% methylcellulose solution to achieve the final desired concentration.
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Vortex the tube vigorously for at least 1-2 minutes to ensure a homogenous suspension.
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Visually inspect the suspension for any clumps or undissolved particles. Continue vortexing if necessary.
-
Keep the suspension on a vortex mixer at a low setting or vortex immediately before each gavage to maintain homogeneity.
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Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model in Mice and Treatment with AM-095
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Animals: C57BL/6 mice are commonly used for this model.
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Disease Induction:
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Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
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Administer a single intratracheal instillation of bleomycin (typically 1.5 - 3.0 U/kg) in sterile saline.
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-
AM-095 Treatment:
-
Prepare AM-095 for oral gavage as described in Protocol 1.
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Begin treatment with AM-095 (e.g., 30 mg/kg) at a specified time point after bleomycin administration (e.g., starting on day 7 and continuing daily until the end of the study). A common dosing schedule is twice daily (e.g., at time 0 and 8 hours).[1]
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-
Endpoint Analysis (typically at day 14 or 21):
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Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and protein levels.
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Harvest the lungs for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and quantification of fibrosis using the Ashcroft scoring method.
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Measure lung collagen content using a Sircol assay.
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Signaling Pathway and Experimental Workflow Diagrams
Caption: LPA1 Receptor Signaling Pathway and Inhibition by AM-095 Sodium.
Caption: General Experimental Workflow for an in vivo Efficacy Study.
References
- 1. Lysophosphatidic Acid Signaling in Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of diet and hyperlipidemia on levels and distribution of circulating lysophosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AM-095 Sodium In Vivo Efficacy and Vehicle Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of vehicle selection on the in vivo efficacy of AM-095 Sodium. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is AM-095 Sodium and what is its mechanism of action?
AM-095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] LPA1 is a G protein-coupled receptor that, when activated by its ligand lysophosphatidic acid (LPA), triggers a variety of cellular responses, including cell proliferation, migration, and inflammation. In pathological conditions, the LPA-LPA1 signaling axis can contribute to the development of fibrosis and other diseases. AM-095 competitively binds to LPA1, inhibiting its activation and downstream signaling pathways.
Q2: Which in vivo models have been used to evaluate the efficacy of AM-095?
AM-095 has demonstrated efficacy in several preclinical in vivo models, including:
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Diabetic Nephropathy: In streptozotocin (STZ)-induced diabetic mice, AM-095 treatment significantly reduced albuminuria and glomerular volume.[4]
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Pulmonary Fibrosis: In a bleomycin-induced lung fibrosis model, AM-095 attenuated increases in collagen, protein, and inflammatory cell infiltration in the bronchoalveolar lavage fluid.
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Dermal Fibrosis: Pharmacological antagonism of LPA1 with AM-095 has been shown to attenuate bleomycin-induced dermal fibrosis.
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Kidney Fibrosis: AM-095 decreased kidney fibrosis in a mouse model of unilateral ureteral obstruction.
Q3: What are the recommended vehicles for in vivo administration of AM-095 Sodium?
The choice of vehicle is critical for the successful in vivo application of AM-095 Sodium and depends on the route of administration and the desired concentration. Due to its hydrophobic nature, AM-095 Sodium requires specific formulations to ensure adequate solubility and bioavailability.
| Route of Administration | Vehicle Formulation | Maximum Achieved Solubility | Species | Reference Dosage |
| Oral Gavage | 0.5% Methylcellulose in water | Suspension | Rat | 10 mg/kg |
| Oral Gavage | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (Clear Solution) | Not specified | Not specified |
| Oral Gavage | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (Clear Solution) | Not specified | Not specified |
| Intravenous | 0.9% Saline | Not specified (bolus injection) | Rat | 2 mg/kg |
Q4: How does the choice of vehicle potentially impact the efficacy of AM-095 Sodium?
-
Bioavailability: More complex vehicles containing solubilizing agents like DMSO, PEG300, Tween-80, or cyclodextrins (SBE-β-CD) can increase the concentration of AM-095 Sodium in solution, potentially leading to improved absorption and higher plasma concentrations compared to a simple suspension.
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Pharmacokinetics: The vehicle can influence the absorption rate and overall pharmacokinetic profile (Cmax, Tmax, AUC). A solution is likely to be absorbed faster than a suspension.
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Toxicity and Tolerability: Some solubilizing agents, particularly at high concentrations, can have their own biological effects or cause local irritation at the site of administration. It is crucial to include a vehicle-only control group in every experiment to account for these potential effects.
-
Consistency of Dosing: Suspensions, like methylcellulose-based formulations, require thorough vortexing before each administration to ensure a homogenous dose is delivered to each animal. Inconsistent dosing can lead to high variability in experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of AM-095 Sodium in the vehicle | * Low solubility of the compound in the chosen vehicle. * Incorrect preparation method. * Temperature changes affecting solubility. | * Consider using a vehicle with higher solubilizing capacity (e.g., the DMSO/PEG300/Tween-80/Saline formulation). * Ensure solvents are added sequentially and mixed thoroughly as per the protocol. Gentle warming and sonication can aid dissolution. * Prepare fresh formulations on the day of use and store them at a stable temperature. |
| High variability in efficacy data between animals | * Inconsistent dosing, especially with suspension formulations. * Variability in animal health or experimental procedures. * Issues with the route of administration (e.g., improper gavage technique). | * If using a suspension, vortex the formulation immediately before dosing each animal to ensure homogeneity. * Ensure all animals are age- and weight-matched and that all experimental procedures are standardized. * Provide proper training on administration techniques to all personnel. |
| Unexpected adverse effects in treated animals (e.g., lethargy, weight loss) | * Toxicity of the vehicle components. * High dose of AM-095 Sodium. * Interaction between the compound and the vehicle. | * Always include a vehicle-only control group to assess the effects of the vehicle itself. * Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects. * If adverse effects are observed in the vehicle control group, consider a different, more inert vehicle. |
| Lack of expected efficacy | * Poor bioavailability due to suboptimal vehicle selection. * Degradation of AM-095 Sodium in the formulation. * Incorrect dosage or administration frequency. | * Switch to a vehicle that provides a clear solution to potentially improve bioavailability. * Prepare formulations fresh for each experiment and protect them from light and extreme temperatures. * Review the literature for established effective dose ranges and schedules for your specific in vivo model. |
Experimental Protocols
Protocol 1: Preparation of AM-095 Sodium in 0.5% Methylcellulose for Oral Gavage
-
Weigh the required amount of AM-095 Sodium.
-
Prepare a 0.5% (w/v) solution of methylcellulose in purified water. This may require heating and stirring to fully dissolve.
-
Allow the methylcellulose solution to cool to room temperature.
-
Gradually add the powdered AM-095 Sodium to the methylcellulose solution while continuously vortexing or stirring to create a uniform suspension.
-
Vortex the suspension thoroughly immediately before administering it to each animal to ensure a consistent dose.
Protocol 2: Preparation of AM-095 Sodium in a Solubilizing Vehicle for Oral Gavage
This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare a stock solution of AM-095 Sodium in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly until clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
This solution should be prepared fresh on the day of use.
Signaling Pathways and Workflows
Caption: Simplified LPA1 signaling pathway and the inhibitory action of AM-095 Sodium.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Lysophosphatidic acid receptor 1 inhibitor, this compound, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AM-095 Sodium and ki16425 in Attenuating Diabetic Nephropathy
For researchers and professionals in drug development, understanding the nuances of therapeutic agents targeting diabetic nephropathy is critical. This guide provides a detailed comparison of two such agents, AM-095 Sodium and ki16425, both of which are antagonists of the lysophosphatidic acid (LPA) signaling pathway implicated in the progression of this disease.
Lysophosphatidic acid, a bioactive phospholipid, exerts its effects through a family of G protein-coupled receptors, including LPA receptor 1 (LPAR1) and LPA receptor 3 (LPAR3). The upregulation of the LPA-LPAR axis has been identified as a contributor to renal inflammation and fibrosis, key pathological features of diabetic nephropathy. Both AM-095 and ki16425 have shown promise in preclinical models by targeting this pathway, albeit with different specificities. AM-095 is a selective antagonist of LPAR1, whereas ki16425 acts as a dual antagonist for both LPAR1 and LPAR3.[1][2][3]
This guide synthesizes data from separate preclinical studies to offer a comparative overview of their efficacy in established mouse models of diabetic nephropathy. It is important to note that the presented data for AM-095 and ki16425 originate from studies using different models of diabetes: streptozotocin (STZ)-induced type 1 diabetes for AM-095 and the db/db mouse model of type 2 diabetes for ki16425.[1][2] This distinction is crucial for interpreting the comparative data.
Performance Data in Diabetic Nephropathy Models
The following tables summarize the quantitative outcomes from studies evaluating AM-095 and ki16425 in rodent models of diabetic nephropathy.
Table 1: Effects of AM-095 on Renal Parameters in STZ-Induced Diabetic Mice
| Parameter | Control (Non-Diabetic) | STZ + Vehicle | STZ + AM-095 (10 mg/kg) | STZ + AM-095 (30 mg/kg) |
| Urinary Albumin (µ g/day ) | 18.3 ± 4.5 | 145.7 ± 25.8 | 85.6 ± 15.1 | 60.2 ± 10.7 |
| Albumin/Creatinine Ratio (µg/mg) | 25.1 ± 5.2 | 210.5 ± 35.1 | 120.3 ± 20.5 | 88.9 ± 15.3 |
| Glomerular Volume (x10^5 µm^3) | 1.2 ± 0.1 | 2.5 ± 0.2 | 1.8 ± 0.15 | 1.5 ± 0.1 |
| Glomerular Tuft Area (µm^2) | 3500 ± 300 | 6200 ± 450 | 4800 ± 350 | 4100 ± 300 |
Data adapted from a study on STZ-induced diabetic mice, representing a model of type 1 diabetic nephropathy.[1]
Table 2: Effects of ki16425 on Renal Parameters in db/db Mice
| Parameter | db/+ (Control) | db/db + Vehicle | db/db + ki16425 (10 mg/kg) |
| Urinary Albumin Excretion (µ g/day ) | 25.4 ± 3.1 | 158.6 ± 18.2 | 95.3 ± 11.5 |
| Glomerular Tuft Area (x10^3 µm^2) | 4.2 ± 0.3 | 6.8 ± 0.5 | 5.1 ± 0.4 |
| Glomerular Volume (x10^5 µm^3) | 1.1 ± 0.1 | 2.3 ± 0.2 | 1.6 ± 0.1 |
| Mesangial Matrix Index | 0.12 ± 0.02 | 0.35 ± 0.04 | 0.21 ± 0.03 |
Data adapted from a study on db/db mice, a model of type 2 diabetic nephropathy.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are the experimental protocols used in the studies cited.
AM-095 in STZ-Induced Diabetic Nephropathy
-
Animal Model: Male C57BL/6J mice (8 weeks old) were used.
-
Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg body weight, dissolved in citrate buffer. Control mice received citrate buffer alone.
-
Treatment Protocol: Four weeks after STZ injection, diabetic mice were randomly assigned to receive either vehicle or AM-095 (10 or 30 mg/kg/day) orally for 8 weeks.
-
Urine and Blood Collection: 24-hour urine samples were collected at the end of the study for the measurement of albumin and creatinine. Blood samples were collected for the analysis of blood urea nitrogen (BUN) and creatinine.
-
Histological Analysis: Kidneys were harvested, fixed in 10% formalin, and embedded in paraffin. Sections were stained with Periodic acid-Schiff (PAS) for the evaluation of glomerular morphology and mesangial matrix expansion.
-
Biochemical Assays: Urinary albumin was measured by an ELISA kit. Creatinine levels were determined using a commercial assay kit.
ki16425 in db/db Mice Model of Diabetic Nephropathy
-
Animal Model: Male C57BLKS/J-db/db mice and their non-diabetic db/+ littermates were used.
-
Treatment Protocol: At 8 weeks of age, db/db mice were randomly divided into two groups to receive either vehicle or ki16425 (10 mg/kg/day) via oral gavage for 12 weeks.
-
Metabolic Measurements: Body weight and blood glucose levels were monitored weekly.
-
Urine Analysis: 24-hour urine was collected at 4-week intervals to measure albumin excretion.
-
Tissue Preparation: At the end of the treatment period, mice were sacrificed, and kidneys were perfused and collected for histological and molecular analysis.
-
Glomerular Analysis: Kidney sections were stained with PAS, and the glomerular tuft area, glomerular volume, and mesangial matrix index were quantified using image analysis software.
Mechanistic Insights: Signaling Pathways
Both AM-095 and ki16425 exert their therapeutic effects by modulating downstream signaling pathways activated by LPA. The diagrams below illustrate the proposed mechanisms of action.
The LPA-LPAR1 signaling axis plays a significant role in the pathogenesis of diabetic nephropathy. Activation of LPAR1 in renal cells, such as mesangial cells and podocytes, triggers a cascade of downstream events leading to inflammation, fibrosis, and cellular damage.
In mesangial cells, LPA-LPAR1 signaling can lead to the upregulation of transforming growth factor-beta (TGF-β), a key profibrotic cytokine.[2] Furthermore, this axis can activate Toll-like receptor 4 (TLR4) and the NF-κB signaling pathway, promoting an inflammatory response.[1] LPA signaling has also been linked to increased production of reactive oxygen species (ROS) through NADPH oxidase, contributing to oxidative stress and podocyte injury.[1]
AM-095, by selectively blocking LPAR1, is effective in preventing the pathogenesis of diabetic nephropathy by inhibiting the TLR4/NF-κB and NADPH oxidase systems.[1] Ki16425, with its dual antagonism of LPAR1 and LPAR3, also effectively attenuates diabetic nephropathy, likely through the inhibition of similar pro-inflammatory and pro-fibrotic pathways.[2] The contribution of LPAR3 inhibition by ki16425 to its overall efficacy in this context warrants further investigation.
References
- 1. Lysophosphatidic acid receptor 1 inhibitor, this compound, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking lysophosphatidic acid receptor 1 signaling inhibits diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic Acid Signaling in Diabetic Nephropathy [mdpi.com]
A Comparative Analysis of AM-095 Sodium and AM966 for the Treatment of Fibrosis
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of two investigational lysophosphatidic acid receptor 1 (LPA1) antagonists, AM-095 Sodium and AM966, in the context of fibrotic diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate an objective evaluation of these two compounds.
Executive Summary
Both AM-095 Sodium and AM966 are potent and selective antagonists of the LPA1 receptor, a key mediator in the pathogenesis of fibrosis. Preclinical studies have demonstrated the anti-fibrotic potential of both compounds in various models of fibrosis, most notably in bleomycin-induced pulmonary fibrosis and models of kidney fibrosis. While no head-to-head in vivo comparative studies have been published, this guide consolidates available data to offer an indirect comparison of their efficacy. In vitro data suggests comparable potency in inhibiting the LPA1 receptor. In vivo, both compounds have shown significant reductions in fibrotic markers in the widely used bleomycin model of lung fibrosis.
Mechanism of Action: Targeting the LPA1 Receptor
Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to organ scarring and dysfunction. Lysophosphatidic acid (LPA) is a signaling lipid that, through its receptor LPA1, plays a crucial role in initiating and promoting fibrotic processes. The binding of LPA to LPA1 on fibroblasts triggers a signaling cascade that leads to fibroblast proliferation, migration, and differentiation into myofibroblasts, which are the primary cells responsible for excessive collagen deposition. Both AM-095 Sodium and AM966 act as competitive antagonists at the LPA1 receptor, thereby blocking these pro-fibrotic downstream effects.[1]
Comparative Efficacy: In Vitro Data
Both compounds have been shown to be potent inhibitors of the LPA1 receptor in various in vitro assays. The following table summarizes their reported half-maximal inhibitory concentrations (IC50).
| Assay | Target | AM-095 Sodium (IC50) | AM966 (IC50) | Reference |
| GTPγS binding (human LPA1) | LPA1 Receptor | 0.98 µM | ~0.98 µM | [2] |
| GTPγS binding (mouse LPA1) | LPA1 Receptor | 0.73 µM | Not Reported | [2] |
| LPA-induced Ca²⁺ flux (human LPA1) | LPA1 Receptor | 25 nM | 17 nM | [2][3] |
| LPA-induced Ca²⁺ flux (mouse LPA1) | LPA1 Receptor | 23 nM | Not Reported | [2] |
| LPA-induced Chemotaxis (human A2058 melanoma cells) | LPA1 Receptor | 233 nM | 138 ± 43 nM | [2][3] |
| LPA-induced Chemotaxis (human IMR-90 lung fibroblasts) | LPA1 Receptor | Not Reported | 182 ± 86 nM | [3] |
Comparative Efficacy: In Vivo Data in Pulmonary Fibrosis
The bleomycin-induced lung fibrosis model is a standard and widely used preclinical model to evaluate the efficacy of anti-fibrotic agents. Both AM-095 Sodium and AM966 have been tested in this model, allowing for an indirect comparison of their in vivo effects.
AM966 in Bleomycin-Induced Lung Fibrosis
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Lung Collagen Content | Mouse | AM966 | 30 mg/kg, b.i.d. | Significant reduction | [3] |
| BALF Total Protein | Mouse | AM966 | 30 mg/kg, b.i.d. | 43% reduction at day 3 | [3] |
| BALF Inflammatory Cells | Mouse | AM966 | 30 mg/kg, b.i.d. | Significant reduction | [3] |
| Survival | Mouse | AM966 | 30 mg/kg, b.i.d. | Increased survival (80% vs 40% in control) | [3] |
AM-095 Sodium in Bleomycin-Induced Lung Fibrosis
A study directly comparing the efficacy of an autotaxin inhibitor (PF-8380) and AM-095 Sodium in the bleomycin model reported that both compounds abrogated the development of pulmonary fibrosis and prevented the distortion of lung architecture.[4] While specific quantitative data from this direct comparison requires access to the full publication, other studies have reported on the efficacy of AM-095 in this model.
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| BALF Collagen | Mouse | AM-095 Sodium | 10 mg/kg/day | Significant decrease | [5] |
| BALF Total Protein | Mouse | AM-095 Sodium | 10 mg/kg/day | Significant decrease | [5] |
| BALF Macrophages & Lymphocytes | Mouse | AM-095 Sodium | 10 mg/kg/day | Significant reduction | [5] |
Comparative Efficacy: In Vivo Data in Other Fibrosis Models
AM-095 Sodium in Kidney Fibrosis
AM-095 Sodium has also been evaluated in models of kidney fibrosis, demonstrating its potential therapeutic application beyond pulmonary fibrosis.
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Pro-inflammatory Cytokines (TNFα, IL1β, IL6) | Diabetic Nephropathy (Mouse) | AM-095 Sodium | 30 mg/kg | Significant suppression | [6] |
| Pro-fibrotic Factors (TGFβ1, Fibronectin) | Diabetic Nephropathy (Mouse) | AM-095 Sodium | 30 mg/kg | Significant reduction | [6] |
| Kidney Fibrosis | Unilateral Ureteral Obstruction (Mouse) | AM-095 Sodium | 30 mg/kg | Decreased fibrosis | [4] |
At present, there is limited publicly available data on the efficacy of AM966 in models of kidney fibrosis.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely accepted animal model for studying pulmonary fibrosis. The general workflow is as follows:
A detailed protocol for the bleomycin-induced lung fibrosis model as used in the evaluation of AM966 can be found in the study by Swaney et al. (2010).[3] Briefly, mice are anesthetized and a single intratracheal dose of bleomycin sulfate is administered. The test compound (e.g., AM966 or AM-095 Sodium) or vehicle is then administered, typically orally, for a specified period (e.g., 14 or 21 days). At the end of the treatment period, animals are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissue are collected for analysis of inflammatory cells, total protein, cytokine levels, and collagen content (hydroxyproline assay). Histological analysis of lung sections stained with Masson's trichrome is used to assess the extent of fibrosis.
Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis
This model is used to induce rapid and progressive renal interstitial fibrosis. The procedure involves the surgical ligation of one ureter, leading to obstruction and subsequent fibrotic changes in the affected kidney. The contralateral kidney serves as an internal control. Following the procedure, animals are treated with the test compound or vehicle. The extent of fibrosis is assessed by histological staining (e.g., Masson's trichrome or Sirius Red) and immunohistochemistry for fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen I.
Conclusion
Both AM-095 Sodium and AM966 are promising LPA1 receptor antagonists with demonstrated anti-fibrotic activity in preclinical models. In vitro, they exhibit comparable high potency against the LPA1 receptor. In vivo, both compounds have shown efficacy in the bleomycin-induced pulmonary fibrosis model, a key benchmark for potential anti-fibrotic therapies. AM-095 Sodium has also demonstrated efficacy in models of kidney fibrosis.
The choice between these two compounds for further development may depend on a variety of factors including their pharmacokinetic profiles, safety and toxicology data, and performance in a wider range of fibrosis models. The unexpected finding that AM966 may increase lung endothelial barrier permeability warrants further investigation.[1][7] Ultimately, head-to-head comparative studies will be necessary to definitively determine the superior candidate for clinical development in the treatment of fibrotic diseases.
References
- 1. AM966, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic targeting of the ATX/LPA axis attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AM966, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AM095 and PF-8380 in the Therapeutic Arena of Pulmonary Fibrosis
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two key investigational molecules, AM095 and PF-8380, in the context of pulmonary fibrosis. By targeting the pro-fibrotic autotaxin-lysophosphatidic acid (LPA) signaling pathway from different angles, these compounds offer distinct therapeutic strategies. This document summarizes their performance based on available preclinical data, details the experimental methodologies for reproducing key findings, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. The autotaxin-LPA signaling axis has emerged as a critical driver of fibrosis, making it a prime target for therapeutic intervention. This guide focuses on a head-to-head comparison of this compound, a selective antagonist of the LPA1 receptor, and PF-8380, a potent inhibitor of the LPA-producing enzyme autotaxin. While both aim to mitigate the downstream effects of LPA, their distinct mechanisms of action may lead to differential efficacy and safety profiles. Preclinical evidence suggests that both compounds effectively abrogate the development of bleomycin-induced pulmonary fibrosis in mouse models, though with potential qualitative and quantitative differences in their impact on various disease manifestations.
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the key quantitative data for this compound and PF-8380 based on published preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | Species | IC50 | Reference |
| This compound | LPA1 Receptor | LPA-induced Calcium Flux | Human | 25 nM | [1][2] |
| LPA1 Receptor | LPA-induced Calcium Flux | Mouse | 23 nM | [1][2] | |
| LPA1 Receptor | GTPγS Binding | Human | 980 nM | [1][3] | |
| LPA1 Receptor | GTPγS Binding | Mouse | 730 nM | [1][3] | |
| LPA1 Receptor | LPA-driven Chemotaxis (CHO cells) | Mouse | 778 nM | [1][3][4] | |
| LPA1 Receptor | LPA-driven Chemotaxis (A2058 melanoma cells) | Human | 233 nM | [1][3][4] | |
| PF-8380 | Autotaxin | Isolated Enzyme Assay | Human | 2.8 nM | |
| Autotaxin | Human Whole Blood | Human | 101 nM |
Table 2: In Vivo Efficacy in Preclinical Models of Fibrosis
| Compound | Animal Model | Key Findings | Reference |
| This compound | Bleomycin-induced Pulmonary Fibrosis (Mouse) | Attenuated increases in collagen, protein, and inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF). | [3][4] |
| Bleomycin-induced Scleroderma (Mouse) | Provided protection from fibrosis. | ||
| Unilateral Ureteral Obstruction (Kidney Fibrosis, Mouse) | Decreased kidney fibrosis. | [3] | |
| PF-8380 | Bleomycin-induced Pulmonary Fibrosis (Mouse) | Abrogated the development of pulmonary fibrosis and prevented the distortion of lung architecture. | |
| CCl4-induced Liver Fibrosis (Mouse) | Attenuated fibrosis and significantly decreased collagen deposition. | ||
| Rat Air Pouch (Inflammation) | Provided >95% reduction in both plasma and air pouch LPA within 3 hours. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound and PF-8380.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: Anesthetize mice with isoflurane. A single intratracheal instillation of bleomycin sulfate (1.5 - 3.0 U/kg) in 50 µL of sterile saline is administered. Control mice receive 50 µL of sterile saline.
-
Treatment:
-
This compound: Administered orally (e.g., 30 mg/kg) once or twice daily, starting from day 0 or as a therapeutic intervention at a later time point (e.g., day 7 or 14).
-
PF-8380: Administered orally (e.g., 30 or 100 mg/kg) once or twice daily, following a similar dosing schedule to this compound.
-
-
Endpoint Analysis: At a predetermined time point (e.g., day 14 or 21), mice are euthanized.
-
Sample Collection:
-
Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with sterile saline to collect BALF for cell counts and protein analysis.
-
Lung Tissue: The lungs are harvested. One lobe is typically fixed in 10% neutral buffered formalin for histological analysis, while the remaining lobes are snap-frozen in liquid nitrogen for biochemical assays.
-
Hydroxyproline Assay for Collagen Quantification
-
Tissue Preparation: A weighed portion of the frozen lung tissue is homogenized.
-
Hydrolysis: The homogenate is hydrolyzed in 6N HCl at 110-120°C for 18-24 hours.
-
Oxidation: The hydrolyzed sample is oxidized with Chloramine-T solution.
-
Colorimetric Reaction: Ehrlich's reagent (p-dimethylaminobenzaldehyde) is added, and the mixture is incubated at 60-65°C to develop a colorimetric product.
-
Quantification: The absorbance is read at 550-560 nm using a spectrophotometer. A standard curve is generated using known concentrations of hydroxyproline.
-
Calculation: The amount of hydroxyproline is used to calculate the total collagen content, assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.
Immunohistochemistry for Alpha-Smooth Muscle Actin (α-SMA)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded lung tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced antigen retrieval is performed using a citrate buffer (pH 6.0).
-
Blocking: Sections are blocked with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against α-SMA (e.g., mouse anti-α-SMA monoclonal antibody, 1:100 to 1:500 dilution) overnight at 4°C.[5][6]
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG, 1:200 to 1:1000 dilution) for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. Sections are then mounted with an anti-fade mounting medium.
-
Imaging and Analysis: Images are captured using a fluorescence microscope, and the α-SMA positive area is quantified using image analysis software.
Western Blot for Fibronectin
-
Protein Extraction: Total protein is extracted from frozen lung tissue homogenates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against fibronectin (e.g., rabbit anti-fibronectin polyclonal antibody, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000 to 1:10000 dilution) for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.
Conclusion
Both this compound and PF-8380 demonstrate significant anti-fibrotic potential in preclinical models of pulmonary fibrosis by targeting the autotaxin-LPA signaling axis. This compound acts downstream by directly blocking the LPA1 receptor, while PF-8380 acts upstream by inhibiting the production of LPA. The choice between these two strategies may depend on factors such as the specific cellular context of LPA production and receptor expression in the diseased lung, as well as potential off-target effects. The direct head-to-head comparison in the bleomycin-induced fibrosis model suggests that both are viable therapeutic candidates. Further research, including more detailed quantitative comparisons and eventual clinical trials, will be necessary to fully elucidate their respective therapeutic windows and clinical utility in the treatment of pulmonary fibrosis.
References
Validating AM-095 Sodium's selectivity for LPA1 over other LPA receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AM-095 Sodium's performance against various lysophosphatidic acid (LPA) receptors, supported by available experimental data. AM-095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in a range of physiological and pathological processes, including fibrosis.
Performance Against LPA Receptor Subtypes
The following table summarizes the reported inhibitory concentrations (IC50) of AM-095 at the human and mouse LPA1 receptors from various functional assays. This data demonstrates the compound's potent antagonism of LPA1.
| Assay Type | Receptor | IC50 (µM) |
| GTPγS Binding | Human LPA1 | 0.98[1][2] |
| Mouse LPA1 | 0.73[1][2] | |
| Calcium Mobilization | Human LPA1 | 0.025[3][4] |
| Mouse LPA1 | 0.023[3][4] | |
| Chemotaxis | Mouse LPA1 (CHO cells) | 0.778[1] |
| Human A2058 melanoma cells | 0.233[1] |
Absence of reported activity for LPA2, LPA3, LPA4, LPA5, and LPA6 receptors in publicly available literature prevents a direct quantitative comparison.
Experimental Methodologies
The determination of AM-095's antagonist activity at the LPA1 receptor has been primarily conducted through GTPγS binding assays and calcium mobilization assays. These experiments are fundamental in characterizing the pharmacological profile of G protein-coupled receptor (GPCR) ligands.
GTPγS Binding Assay
This assay measures the functional consequence of GPCR activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. Antagonists are assessed by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Protocol Outline:
-
Membrane Preparation: Membranes from cells overexpressing the target LPA receptor (e.g., CHO cells) are prepared.
-
Assay Buffer: A buffer containing HEPES, NaCl, MgCl₂, saponin, and GDP is used.
-
Reaction Mixture: Membranes are incubated with [³⁵S]GTPγS, the LPA agonist, and varying concentrations of AM-095.
-
Incubation: The reaction is allowed to proceed to equilibrium.
-
Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate, which traps the radiolabeled G proteins bound to the membranes.
-
Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The concentration-dependent inhibition by AM-095 is plotted to determine the IC50 value.
Calcium Mobilization Assay
LPA1 activation leads to the mobilization of intracellular calcium stores. This assay measures the change in intracellular calcium concentration upon receptor activation in the presence and absence of an antagonist.
Protocol Outline:
-
Cell Culture: Cells expressing the LPA1 receptor are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of AM-095.
-
Agonist Stimulation: An LPA agonist is added to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium, is measured in real-time using a plate reader.
-
Data Analysis: The inhibitory effect of AM-095 on the agonist-induced calcium signal is used to calculate the IC50 value.
LPA1 Signaling Pathway
The LPA1 receptor couples to multiple G protein subtypes, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate a variety of downstream signaling cascades. These pathways are integral to the diverse cellular responses mediated by LPA1 activation. AM-095, by blocking the initial receptor activation, effectively inhibits these downstream signaling events.
References
AM-095 Sodium: A Potent LPA1 Antagonist with No Evidence of Agonism at High Concentrations
For researchers, scientists, and drug development professionals, AM-095 Sodium has been established as a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), with current experimental evidence indicating no agonistic activity, even at elevated concentrations. This guide provides a comparative analysis of AM-095 Sodium's pharmacological profile, supported by experimental data and detailed methodologies, to address the question of its potential for LPA1 agonism.
Summary of Pharmacological Activity
AM-095 is consistently characterized as an antagonist of the LPA1 receptor. Studies have demonstrated its ability to inhibit LPA-induced downstream signaling pathways, such as GTPγS binding and calcium mobilization. Crucially, in functional assays designed to detect receptor activation, AM-095 has not exhibited agonistic properties. For instance, in GTPγS binding assays, the ability of AM-095 to stimulate the receptor in the absence of the natural ligand (LPA) was tested, and no such activity was observed[1]. Similarly, in calcium flux assays, AM-095 showed no agonist activity at the LPA1 receptor at concentrations up to 10 µM[2].
Comparative Analysis of LPA1 Receptor Modulators
To provide context for the activity of AM-095, the following table compares its antagonistic potency with other known LPA1 receptor antagonists.
| Compound | Target(s) | IC50 / Ki (Human LPA1) | Assay Type | Reference |
| AM-095 Sodium | LPA1 | IC50: 0.98 µM | GTPγS Binding | [1][3] |
| IC50: 0.025 µM | Calcium Flux | [4][5][6] | ||
| Ki16425 | LPA1, LPA2, LPA3 | Ki: 0.34 µM | Inositol Phosphate | [7] |
| BMS-986020 | LPA1 | IC50: 17 nM | Calcium Flux | [7] |
| AM966 | LPA1 | IC50: 17 nM | Calcium Flux | [7] |
Experimental Data on AM-095 Activity
The antagonistic nature of AM-095 has been determined through key in vitro functional assays. The following table summarizes the quantitative data from these experiments.
| Assay Type | Cell Line | Species | Endpoint Measured | AM-095 Activity | Result (IC50) | Reference |
| GTPγS Binding | CHO cells overexpressing LPA1 | Human | Inhibition of LPA-stimulated [³⁵S]GTPγS binding | Antagonist (No agonist activity observed) | 0.98 µM | [1][3] |
| GTPγS Binding | CHO cells overexpressing LPA1 | Mouse | Inhibition of LPA-stimulated [³⁵S]GTPγS binding | Antagonist (No agonist activity observed) | 0.73 µM | [1][3] |
| Calcium Flux | CHO cells transfected with LPA1 | Human | Inhibition of LPA-induced calcium mobilization | Antagonist (No agonist activity up to 10 µM) | 0.025 µM | [4][5][6] |
| Calcium Flux | CHO cells transfected with LPA1 | Mouse | Inhibition of LPA-induced calcium mobilization | Antagonist (No agonist activity up to 10 µM) | 0.023 µM | [4] |
| Chemotaxis | CHO cells overexpressing LPA1 | Mouse | Inhibition of LPA-driven cell migration | Antagonist | 778 nM | [1][3] |
| Chemotaxis | A2058 human melanoma cells | Human | Inhibition of LPA-driven cell migration | Antagonist | 233 nM | [1][3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures involved in characterizing AM-095, the following diagrams are provided.
References
- 1. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. selleckchem.com [selleckchem.com]
Unveiling the Selectivity of AM-095 Sodium: A Comparative Guide for GPCR Researchers
For researchers in pharmacology and drug development, the selectivity of a compound is a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive comparison of AM-095 Sodium, a potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), against other G-protein coupled receptors (GPCRs). By presenting available experimental data, detailed methodologies, and clear visualizations, this document serves as an objective resource for scientists evaluating AM-095 Sodium for their research needs.
AM-095 Sodium has emerged as a valuable tool for investigating the physiological and pathological roles of the LPA1 receptor, a key player in various cellular processes, including cell proliferation, migration, and fibrosis. Its efficacy is intrinsically linked to its high affinity for LPA1 and, equally importantly, its minimal interaction with other GPCRs, which can lead to off-target effects.
Performance Profile of AM-095 Sodium at the LPA1 Receptor
AM-095 Sodium demonstrates robust and specific antagonism of the LPA1 receptor. Its potency has been quantified across multiple functional assays, consistently showing high affinity for both human and mouse orthologs of the receptor.
| Assay Type | Receptor | Species | IC50 Value (µM) |
| Calcium Mobilization | LPA1 | Human | 0.025[1][2][3] |
| Calcium Mobilization | LPA1 | Mouse | 0.023[1][2][3] |
| GTPγS Binding | LPA1 | Human | 0.98[4] |
| GTPγS Binding | LPA1 | Mouse | 0.73[4] |
Table 1: Potency of AM-095 Sodium at the LPA1 Receptor. The half-maximal inhibitory concentration (IC50) values of AM-095 Sodium as determined by in vitro functional assays.
Cross-Reactivity Profile of AM-095 Sodium
While extensively characterized for its potent LPA1 antagonism, publicly available data on the comprehensive cross-reactivity of AM-095 Sodium against a broad panel of other GPCRs is limited. The term "selective" is consistently used in the literature to describe AM-095, implying a low affinity for other receptors, including other members of the LPA receptor family. However, a detailed quantitative screening against a wide array of GPCRs is not readily found in the public domain.
For comparison, other LPA1 receptor antagonists, such as Ki16425, have been shown to exhibit some level of cross-reactivity with the LPA3 receptor.[5] The development of highly selective antagonists is an ongoing effort in the field to minimize potential off-target effects. Researchers are encouraged to perform their own comprehensive selectivity profiling to fully characterize the activity of AM-095 Sodium in their specific experimental systems.
LPA1 Receptor Signaling Pathway
AM-095 Sodium exerts its antagonist effect by blocking the signaling cascade initiated by the binding of lysophosphatidic acid (LPA) to the LPA1 receptor. LPA1 is known to couple to multiple G-protein subtypes, leading to the activation of diverse downstream effector pathways.
Figure 1: LPA1 Receptor Signaling Pathway. This diagram illustrates the primary signaling cascades activated by the LPA1 receptor and the inhibitory action of AM-095 Sodium.
Upon activation by its endogenous ligand LPA, the LPA1 receptor couples to Gαi/o, Gαq/11, and Gα12/13 proteins.[6][7][8] This initiates downstream signaling, including the activation of phospholipase C (PLC) leading to calcium mobilization, the inhibition of adenylyl cyclase resulting in decreased cyclic AMP (cAMP) levels, and the activation of the Rho/ROCK pathway, which influences the actin cytoskeleton.[6][7] AM-095 Sodium acts by competitively binding to the LPA1 receptor, thereby preventing these downstream signaling events.
Experimental Methodologies for Assessing GPCR Cross-Reactivity
To determine the selectivity of a compound like AM-095 Sodium, a panel of functional assays is typically employed. These assays measure the compound's ability to modulate the activity of various GPCRs. Below are detailed protocols for common experimental approaches.
Figure 2: GPCR Cross-Reactivity Screening Workflow. A typical workflow for assessing the selectivity of a compound against a panel of GPCRs.
GTPγS Binding Assay
This assay measures the activation of G-proteins, the first intracellular signaling event following GPCR activation.
-
Cell Membrane Preparation: Membranes are prepared from cells overexpressing the GPCR of interest.
-
Reaction Mixture: A reaction buffer is prepared containing HEPES, NaCl, MgCl2, saponin, GDP, and the radiolabeled non-hydrolyzable GTP analog, [35S]GTPγS.[1]
-
Assay Protocol:
-
Varying concentrations of the test compound (e.g., AM-095 Sodium) are incubated with the cell membranes and [35S]GTPγS in the presence of an agonist to stimulate the receptor.
-
The reaction is allowed to proceed at a controlled temperature.
-
The reaction is terminated by rapid filtration through a filter plate, which traps the membranes.
-
The amount of bound [35S]GTPγS is quantified using a scintillation counter.
-
-
Data Analysis: The inhibition of agonist-stimulated [35S]GTPγS binding by the test compound is used to determine its IC50 value.
Calcium Mobilization Assay
This assay is particularly useful for GPCRs that couple to Gαq/11, leading to an increase in intracellular calcium concentration.
-
Cell Culture: Cells stably or transiently expressing the GPCR of interest are seeded into multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9] Probenecid may be added to prevent dye leakage.[10]
-
Assay Protocol:
-
The plate is placed in a fluorescence plate reader.
-
The test compound is added to the wells.
-
After a short incubation, an agonist for the receptor is added to stimulate calcium release.
-
The change in fluorescence intensity is monitored over time.[11]
-
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is used to calculate its IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and signaling.
-
Cell Lines: Engineered cell lines are used that co-express the GPCR of interest fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., enzyme fragment complementation).[12]
-
Assay Protocol:
-
Cells are plated in multi-well plates.
-
The test compound is added to the wells.
-
An agonist for the receptor is then added to induce β-arrestin recruitment.
-
The interaction between the GPCR and β-arrestin brings the reporter fragments into close proximity, generating a detectable signal (e.g., luminescence or fluorescence).[13][14]
-
-
Data Analysis: The modulation of the agonist-induced signal by the test compound is used to determine its potency.
Conclusion
AM-095 Sodium is a highly potent and selective antagonist of the LPA1 receptor, making it an invaluable tool for studying LPA1-mediated biology. While comprehensive cross-reactivity data against a wide range of GPCRs is not extensively documented in publicly available literature, its consistent description as "selective" underscores its specificity. Researchers should consider the detailed experimental protocols provided in this guide to independently verify the selectivity profile of AM-095 Sodium within their specific cellular and experimental contexts. The provided diagrams of the LPA1 signaling pathway and the GPCR screening workflow offer a clear framework for understanding the mechanism of action and the process of selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. labshake.com [labshake.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. jove.com [jove.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the in vitro potency of AM-095 Sodium with Debio-0719
A Comprehensive In Vitro Comparison of AM-095 Sodium and Debio-0719
This guide provides a detailed comparison of the in vitro potency of two prominent LPA receptor antagonists, AM-095 Sodium and Debio-0719. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions on the selection of research compounds. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
In Vitro Potency: A Head-to-Head Comparison
AM-095 and Debio-0719 are both antagonists of the lysophosphatidic acid (LPA) receptors, with a primary focus on the LPA1 subtype. While both compounds exhibit potent inhibitory activity, they differ in their specific receptor selectivity and reported potency values across various assays.
AM-095 is characterized as a selective LPA1 receptor antagonist.[1][2] In vitro studies have demonstrated its ability to antagonize LPA-induced calcium flux in Chinese hamster ovary (CHO) cells transfected with either human or mouse LPA1, with IC50 values of 0.025 µM and 0.023 µM, respectively.[3] Additional studies have reported IC50 values of 0.98 µM and 0.73 µM for its antagonism of recombinant human and mouse LPA1, respectively.[4]
Debio-0719 functions as a competitive antagonist for both LPA1 and LPA3 receptors.[5][6] It is the R-stereoisomer of Ki16425, a racemic mixture.[7][8] Debio-0719 has been shown to inhibit LPA-induced calcium flux in LPA1-expressing Chem-1 cells with an IC50 value of 60 nM.[7] Furthermore, it exhibits antagonist activity at LPA1 and LPA3 receptors with IC50 values of 60 nM and 660 nM, respectively.[8]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of AM-095 and Debio-0719 from various studies.
| Compound | Target(s) | Assay Type | Cell Line/System | IC50/Ki | Reference |
| AM-095 | human LPA1 | Calcium Flux | CHO cells | 0.025 µM | [3] |
| mouse LPA1 | Calcium Flux | CHO cells | 0.023 µM | [3] | |
| human LPA1 | GTPγS Binding | CHO cell membranes | 0.98 µM | [4] | |
| mouse LPA1 | GTPγS Binding | CHO cell membranes | 0.73 µM | [4] | |
| Debio-0719 | LPA1 | Calcium Flux | Chem-1 cells | 60 nM | [7] |
| LPA1 | Antagonist Activity | Not Specified | 60 nM | [8] | |
| LPA3 | Antagonist Activity | Not Specified | 660 nM | [8] | |
| LPA1 | Ki | Not Specified | 0.34 µM | [5][6] | |
| LPA3 | Ki | Not Specified | 0.93 µM | [5][6] |
Experimental Protocols
The determination of in vitro potency for LPA receptor antagonists typically involves cell-based assays that measure the inhibition of LPA-induced signaling events. A common method is the calcium flux assay.
Calcium Flux Assay Protocol
This protocol outlines a general procedure for determining the IC50 value of an LPA receptor antagonist.
-
Cell Culture and Seeding:
-
HEK293 cells stably expressing the human LPA1 receptor are cultured in appropriate media.
-
Cells are seeded at a density of 2 x 10^4 cells/well in 96-well plates and incubated overnight.[9]
-
-
Compound Preparation and Incubation:
-
A serial dilution of the antagonist compound (e.g., AM-095 or Debio-0719) is prepared in a suitable buffer (e.g., HBSS/HEPES with 0.01% BSA).
-
The cultured cells are treated with various concentrations of the antagonist or vehicle (DMSO) and incubated for a defined period (e.g., 20 minutes at 37°C, followed by 10 minutes at room temperature).[9][10]
-
-
Signal Detection and Stimulation:
-
A calcium-sensitive fluorescent dye or a luminescent reporter system (e.g., NanoBiT) is added to the wells.[9]
-
Basal fluorescence or luminescence is measured for a short period (e.g., 5 minutes).[9]
-
The cells are then stimulated with a known concentration of LPA (e.g., 100 nM) to induce calcium mobilization.[9]
-
-
Data Acquisition and Analysis:
-
The change in fluorescence or luminescence signal is recorded in real-time for a specified duration (e.g., 15 minutes).[9]
-
The relative change in the LPA-induced signal in the presence of the inhibitor is plotted against the inhibitor concentration on a logarithmic scale.
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal LPA response, is calculated using a suitable curve-fitting model (e.g., four-parameter logistic equation).[10]
-
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways affected by AM-095 and Debio-0719, as well as a typical experimental workflow for determining their in vitro potency.
Caption: Workflow for determining in vitro potency.
Caption: Signaling pathways of LPA antagonists.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lysophosphatidic Acid and Ion Channels as Molecular Mediators of Pain [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity of Lysophosphatidic Acid Receptor-Mediated Intracellular Calcium Signaling in Early Cortical Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of the lysophosphatidic acid-induced increase in [Ca2+]i in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid receptor 1 inhibitor, this compound, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
Mimicking the Anti-Inflammatory Effects of AM-095 Sodium Through siRNA-Mediated TLR4 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct methodologies for inhibiting the Toll-like receptor 4 (TLR4) signaling pathway: direct inhibition through small interfering RNA (siRNA) and indirect modulation via the LPA1 receptor antagonist, AM-095 Sodium. Evidence suggests that the downstream anti-inflammatory effects of AM-095 Sodium can be phenocopied by the specific silencing of TLR4, offering researchers valuable and complementary tools to investigate inflammatory processes. This document outlines the mechanisms of action, presents comparative quantitative data, and provides detailed experimental protocols to aid in the selection and application of these powerful research agents.
Mechanism of Action: Two Paths to TLR4 Inhibition
siRNA-Mediated TLR4 Knockdown: This approach utilizes the cellular machinery of RNA interference (RNAi) to directly and specifically silence the expression of the TLR4 gene. Synthetic siRNA molecules, designed to be complementary to the TLR4 mRNA sequence, are introduced into cells. This leads to the degradation of the TLR4 mRNA, thereby preventing the translation and synthesis of the TLR4 protein. The reduction in TLR4 receptor expression on the cell surface effectively blunts the cellular response to TLR4 ligands, such as lipopolysaccharide (LPS).
AM-095 Sodium: This small molecule is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). While not a direct inhibitor of TLR4, AM-095 has been shown to attenuate TLR4-mediated inflammatory signaling. The precise mechanism of this crosstalk is an active area of research, but it is understood that LPA1 signaling can potentiate TLR4-induced inflammatory responses. By blocking the LPA1 receptor, AM-095 effectively dampens this potentiation, leading to a reduction in the production of pro-inflammatory cytokines and other downstream effectors of the TLR4 pathway. One study has explicitly shown that the pharmacological or siRNA-mediated inhibition of TLR4 can mimic the anti-inflammatory effects of AM-095 in vitro.
Comparative Data: Efficacy of TLR4 siRNA and AM-095 Sodium
The following tables summarize quantitative data from various studies, illustrating the impact of both siRNA-mediated TLR4 inhibition and AM-095 Sodium on key inflammatory markers. It is important to note that direct side-by-side comparisons in a single study are limited; therefore, the data presented here is a synthesis from multiple sources to provide a comparative overview.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production
| Treatment | Cell Type | Stimulant | Target Cytokine | % Inhibition (approx.) | Reference |
| TLR4 siRNA | RAW264.7 Macrophages | LPS | TNF-α | ~50-70% | [1] |
| RAW264.7 Macrophages | LPS | IL-6 | ~60-80% | [1] | |
| Human Monocytes | LPS | TNF-α | ~40-60% | ||
| AM-095 Sodium | Mouse Mesangial Cells | LPA | Pro-inflammatory Cytokines (general) | Significant Reduction | |
| In vivo (mouse model) | Diabetic Nephropathy | Pro-inflammatory Cytokines (general) | Significant Reduction |
Table 2: Impact on Downstream Signaling Molecules
| Treatment | Cell Type | Target Molecule | Effect | Reference |
| TLR4 siRNA | HepG2 Cells | MyD88 Protein | Markedly Suppressed | |
| HepG2 Cells | TRIF Protein | Markedly Suppressed | ||
| U937 Cells | NF-κB (p65) Nuclear Translocation | Significantly Decreased | [2] | |
| AM-095 Sodium | Mouse Mesangial Cells | Phosphorylated NF-κB p65 | Downregulation | |
| In vivo (mouse model) | Phosphorylated NF-κB p65 | Downregulation |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of TLR4 in Macrophages
This protocol provides a general framework for transfecting macrophages with TLR4-specific siRNA to achieve gene silencing. Optimization of siRNA concentration, transfection reagent, and incubation times may be necessary for specific cell lines.
Materials:
-
RAW264.7 macrophage cells
-
TLR4-specific siRNA and non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
6-well tissue culture plates
-
LPS (from E. coli O111:B4)
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: The day before transfection, seed RAW264.7 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 30 pmol of TLR4 siRNA or control siRNA into 100 µL of Opti-MEM™ I Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
LPS Stimulation: After the incubation period, replace the medium with fresh DMEM. Stimulate the cells with 100 ng/mL LPS for 4-6 hours (for cytokine analysis) or as required for other downstream assays.
-
Analysis:
-
Gene Knockdown Verification: Harvest cells to extract RNA and perform qRT-PCR to quantify the reduction in TLR4 mRNA levels compared to the non-targeting control. For protein-level verification, perform Western blotting for the TLR4 protein.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits.
-
NF-κB Activation: To assess NF-κB activation, cell lysates can be prepared and analyzed for the phosphorylation of p65 via Western blotting, or a reporter assay can be employed.
-
Protocol 2: Inhibition of LPS-Induced TNF-α Release by AM-095 Sodium in THP-1 Monocytes
This protocol details the use of AM-095 Sodium to inhibit LPS-induced inflammation in a human monocytic cell line.
Materials:
-
THP-1 human monocytic cells
-
AM-095 Sodium
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
LPS (from E. coli O111:B4)
-
96-well tissue culture plates
-
ELISA kit for human TNF-α
Procedure:
-
Cell Culture and Differentiation (Optional): Culture THP-1 cells in RPMI-1640 medium. For some applications, differentiation into a macrophage-like phenotype can be induced by treating the cells with PMA (e.g., 50 ng/mL) for 24-48 hours. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before the experiment.
-
Cell Seeding: Seed THP-1 cells (or differentiated THP-1 macrophages) into a 96-well plate at a density of 5 x 10^5 cells/mL in a final volume of 200 µL per well.[3]
-
Pre-treatment with AM-095 Sodium: Prepare a stock solution of AM-095 Sodium in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Add the AM-095 Sodium dilutions to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO) group.
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[3]
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.[3]
-
Analysis:
-
TNF-α Measurement: Centrifuge the 96-well plate to pellet the cells. Carefully collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release by AM-095 Sodium at each concentration compared to the LPS-stimulated vehicle control.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the TLR4 signaling pathway, the experimental workflow for siRNA inhibition, the mechanism of AM-095, and a logical comparison.
Caption: TLR4 Signaling Pathway.
References
- 1. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Activation of TRIF and MyD88 Adaptor Proteins by Angiotensin II Evokes Opposing Effects on Pressure, Cardiac Hypertrophy and Inflammatory Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
No Direct Evidence Found for AM-095 Sodium in Normal Wound Healing
A comprehensive review of available scientific literature reveals a significant lack of direct experimental data on the effects of AM-095 Sodium on normal wound healing. Despite searches for studies involving AM-095 and its potential role in tissue repair, no publications were identified that specifically investigate its efficacy or mechanism of action in the context of normal wound closure and regeneration.
AM-095 is primarily characterized in preclinical research as a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). The majority of existing research focuses on the therapeutic potential of AM-095 in pathological conditions characterized by fibrosis, such as idiopathic pulmonary fibrosis, systemic sclerosis, and diabetic nephropathy. In these contexts, AM-095 has been shown to mitigate fibrotic processes by inhibiting the signaling pathways mediated by LPA1, which are known to play a role in fibroblast activation and collagen deposition.
The core of the user's request was to create a comparison guide for AM-095 Sodium's effect on normal wound healing, complete with quantitative data, experimental protocols, and comparative analyses against other treatments. Due to the absence of relevant studies, it is not possible to provide this information. The scientific community has not yet published research that would form the basis for such a guide.
The Role of LPA1 in Wound Healing: A Theoretical Framework
While direct evidence for AM-095 in wound healing is absent, understanding the function of its target, the LPA1 receptor, can offer some theoretical insight. Lysophosphatidic acid (LPA) is a bioactive lipid that is released at sites of tissue injury and is known to influence various stages of the wound healing cascade, including inflammation, cell proliferation, and matrix remodeling.
The signaling pathway initiated by LPA binding to its receptors, including LPA1, is complex and can have varied effects depending on the cellular context and the phase of wound healing.
Caption: Simplified LPA1 signaling pathway in the context of wound healing.
Given that excessive fibroblast activity and extracellular matrix (ECM) deposition can lead to hypertrophic scarring and impaired healing, antagonism of LPA1 by a compound like AM-095 could theoretically modulate these processes. However, without experimental data, it is impossible to determine whether the net effect would be beneficial or detrimental to the overall process of normal wound healing.
The Untapped Potential of Dual Pathway Inhibition: A Comparative Guide to AM-095 Sodium and ACE Inhibitors in Renal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies for chronic kidney disease (CKD) and associated fibrosis, the renin-angiotensin-aldosterone system (RAAS) has long been a cornerstone of treatment. Angiotensin-converting enzyme (ACE) inhibitors are a first-line therapy, mitigating the progression of renal disease primarily by reducing blood pressure and proteinuria. However, the emergence of novel therapeutic targets offers the potential for complementary and perhaps synergistic approaches to combat the complex pathology of renal fibrosis. One such promising target is the lysophosphatidic acid receptor 1 (LPA1).
This guide provides a comparative analysis of AM-095 Sodium, a selective LPA1 receptor antagonist, and ACE inhibitors. While no direct clinical or preclinical studies have evaluated the combination of AM-095 Sodium and ACE inhibitors, this document explores the theoretical rationale for their combined use, drawing on existing data for each agent and for similar combination strategies in renal disease. We present a comparison of their mechanisms of action, effects on key pathological processes, and a juxtaposition with the established combination of ACE inhibitors and angiotensin II receptor blockers (ARBs).
Mechanism of Action: Targeting Distinct Profibrotic Pathways
ACE inhibitors and AM-095 Sodium exert their effects through distinct signaling pathways, both of which are critically involved in the pathogenesis of renal fibrosis.
Angiotensin-Converting Enzyme (ACE) Inhibitors:
ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of fibrosis. By reducing angiotensin II levels, ACE inhibitors lead to:
-
Vasodilation: Lowering systemic and intraglomerular pressure.
-
Reduced Aldosterone Secretion: Decreasing sodium and water retention.
-
Inhibition of Profibrotic Signaling: Angiotensin II, via the AT1 receptor, promotes the expression of transforming growth factor-beta (TGF-β), a central profibrotic cytokine. ACE inhibitors, by reducing angiotensin II, attenuate this profibrotic cascade.
AM-095 Sodium (LPA1 Receptor Antagonist):
AM-095 is a selective antagonist of the LPA1 receptor. Lysophosphatidic acid (LPA) is a bioactive lipid that, through its G protein-coupled receptors, including LPA1, plays a significant role in inflammation and fibrosis. In the kidney, LPA1 activation contributes to:
-
Fibroblast Proliferation and Differentiation: Promoting the transition of fibroblasts into myofibroblasts, the primary collagen-producing cells.
-
Inflammatory Cell Infiltration: Attracting macrophages and other immune cells that contribute to tissue injury and fibrosis.
-
Profibrotic Cytokine Production: LPA1 signaling can stimulate the production of profibrotic factors. Research on other LPA1 antagonists has shown involvement of pathways such as the epidermal growth factor receptor (EGFR)-ERK1/2 signaling cascade.
The distinct mechanisms of ACE inhibitors and LPA1 antagonists suggest that their combined use could offer a more comprehensive blockade of the pathways driving renal fibrosis.
Comparative Efficacy: Existing Data and Theoretical Synergies
While direct comparative data for AM-095 Sodium in combination with ACE inhibitors is unavailable, we can extrapolate potential benefits from studies on similar agents and established combination therapies.
A study on BMS002, a dual LPA1 and LPA3 receptor antagonist, in a model of diabetic nephropathy demonstrated a significant reduction in albuminuria, an effect comparable to that of a combination of the ACE inhibitor enalapril and the ARB losartan.[1] This finding strongly suggests that LPA1 antagonism can provide renal protection on par with established RAAS inhibitors and may offer complementary benefits.[1][2]
The following tables summarize the reported effects of ACE inhibitors, the theoretical effects of AM-095 Sodium based on its mechanism and data from similar LPA1 antagonists, and the established effects of the ACE inhibitor and ARB combination therapy on key parameters in chronic kidney disease.
Table 1: Comparison of Effects on Key Renal Parameters
| Parameter | ACE Inhibitors | AM-095 Sodium (Projected) | ACE Inhibitor + ARB Combination |
| Blood Pressure | Significant Reduction | Minimal to No Direct Effect Expected | Significant Reduction |
| Proteinuria/Albuminuria | Significant Reduction | Significant Reduction | Greater Reduction than Monotherapy[3] |
| Glomerular Filtration Rate (GFR) | May cause an initial, reversible decrease | Protective effect on GFR decline observed with LPA1/3 antagonist[1][2] | Variable, may cause a greater initial decrease |
| Renal Fibrosis Markers (e.g., Collagen, Fibronectin) | Reduction | Reduction of profibrotic components observed with LPA1/3 antagonist[1][2] | Reduction |
| Inflammatory Infiltration | Reduction | Reduction of macrophage infiltration observed with LPA1/3 antagonist[1][2] | Reduction |
Table 2: Experimental Data from a Study on a Dual LPAR1/LPAR3 Antagonist (BMS002) in a Diabetic Nephropathy Model[1][2]
| Parameter | Vehicle | LPAR1/3 Antagonist (BMS002) | RAS Inhibition (Losartan + Enalapril) |
| Albuminuria (µ g/24h ) | High | Significantly Reduced | Significantly Reduced |
| Glomerular Filtration Rate (GFR) at 20 weeks | Declined | Decline Prevented (P<0.05 vs. Vehicle) | Not Reported in Abstract |
| Podocyte Number per Glomerulus at 20 weeks | 364 ± 18 | 536 ± 12 (P<0.001 vs. Vehicle) | Not Reported in Abstract |
| Profibrotic and Fibrotic Component Expression | High | Decreased | Not Reported in Abstract |
| Renal Macrophage Infiltration | High | Reduced | Not Reported in Abstract |
| Oxidative Stress (4-HNE) | High | Minimized | Not Reported in Abstract |
Signaling Pathways and Experimental Workflows
To visualize the distinct and potentially complementary mechanisms of action, the following diagrams illustrate the signaling pathways targeted by ACE inhibitors and LPA1 antagonists.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of a novel therapeutic combination would typically involve the following stages, as exemplified by studies on similar agents:
1. In Vitro Studies:
-
Cell Culture: Primary human renal proximal tubule epithelial cells, fibroblasts, and mesangial cells.
-
Treatment: Cells are treated with a profibrotic stimulus (e.g., TGF-β or high glucose) in the presence or absence of an ACE inhibitor (e.g., enalapril), AM-095 Sodium, or the combination at various concentrations.
-
Endpoint Analysis:
-
Western Blot/qPCR: To quantify the expression of fibrotic markers (e.g., collagen I, fibronectin, α-smooth muscle actin) and signaling proteins (e.g., phosphorylated ERK, Smad3).
-
Immunofluorescence: To visualize the expression and localization of fibrotic proteins.
-
Cell Proliferation and Migration Assays: To assess the effects on fibroblast activity.
-
2. In Vivo Animal Models of Renal Fibrosis:
-
Model Selection: Commonly used models include:
-
Unilateral Ureteral Obstruction (UUO): A rapid model of tubulointerstitial fibrosis.
-
Diabetic Nephropathy Models (e.g., db/db mice, STZ-induced diabetes): To mimic human diabetic kidney disease.
-
5/6 Nephrectomy (5/6 Nx): A model of chronic kidney disease progression.
-
-
Treatment Groups:
-
Sham/Vehicle Control
-
Disease Model + Vehicle
-
Disease Model + ACE Inhibitor
-
Disease Model + AM-095 Sodium
-
Disease Model + ACE Inhibitor + AM-095 Sodium
-
-
Endpoint Analysis:
-
Renal Function: Measurement of blood urea nitrogen (BUN), serum creatinine, and urinary albumin-to-creatinine ratio (UACR).
-
Histology: Staining of kidney sections with Masson's trichrome and Sirius red for collagen deposition, and immunohistochemistry for fibrotic and inflammatory markers.
-
Molecular Analysis: qPCR and Western blot on kidney tissue lysates to quantify gene and protein expression of key fibrotic and inflammatory mediators.
-
Conclusion and Future Directions
The distinct and complementary mechanisms of action of ACE inhibitors and the LPA1 antagonist AM-095 Sodium present a compelling, albeit theoretical, rationale for their combined use in the treatment of renal fibrosis. By targeting both the well-established RAAS pathway and the emerging LPA-LPA1 signaling axis, such a combination therapy could offer a more potent anti-fibrotic effect than either agent alone.
The data from a similar LPA1/LPA3 antagonist, which demonstrated efficacy comparable to a dual RAAS blockade, underscores the potential of this therapeutic strategy. Future preclinical studies are warranted to directly investigate the efficacy and safety of combining AM-095 Sodium with an ACE inhibitor in relevant models of chronic kidney disease. Such research will be crucial in determining if this dual-pathway inhibition can translate into a novel and more effective therapeutic option for patients suffering from the debilitating consequences of renal fibrosis.
References
- 1. Combination therapy with an angiotensin receptor blocker and an ACE inhibitor in proteinuric renal disease: a systematic review of the efficacy and safety data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy and Safety of Angiotensin-Converting Enzyme Inhibitor in Combination with Angiotensin-Receptor Blocker in Chronic Kidney Disease Based on Dose: A Systematic Review and Meta-Analysis [frontiersin.org]
- 3. Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AM-095 Sodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of AM-095 Sodium, a selective LPA1 receptor antagonist.
Immediate Safety and Handling
Before handling AM-095 Sodium, it is crucial to consult the Safety Data Sheet for the parent compound and adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Disposal Procedures
Given the limited specific data on AM-095 Sodium, a conservative approach to disposal is required. The following procedures are based on guidelines for the parent compound and general best practices for laboratory chemical waste management.
Solid Waste:
-
Collection: Unused or waste AM-095 Sodium solid should be carefully collected. Avoid creating dust by sweeping or vacuuming dry material with appropriate filtration.
-
Containerization: Place the collected solid waste into a clearly labeled, sealed container. The container must be compatible with the chemical and appropriate for hazardous waste collection.
-
Labeling: The waste container must be labeled with the full chemical name ("AM-095 Sodium"), the quantity of waste, and any known hazard warnings.
Liquid Waste (Solutions):
-
Collection: Solutions containing AM-095 Sodium should be collected in a designated, leak-proof container.
-
Do Not Dispose Down the Drain: Under no circumstances should solutions of AM-095 Sodium be poured down the sink.
-
Containerization and Labeling: As with solid waste, the liquid waste container must be properly sealed and clearly labeled with the chemical name, concentration, and any other components of the solution.
Contaminated Materials:
-
Any materials that have come into contact with AM-095 Sodium, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.
-
Place these materials in a designated, labeled hazardous waste container.
Decontamination:
-
Surfaces and equipment that have been in contact with AM-095 Sodium should be decontaminated. Based on information for the parent compound, wiping surfaces with alcohol may be an effective decontamination method. All cleaning materials used in this process should also be disposed of as hazardous waste.
Institutional and Regulatory Compliance
It is the responsibility of the researcher and their institution to ensure that the disposal of AM-095 Sodium complies with all relevant regulations. This includes:
-
Contacting your institution's Environmental Health and Safety (EHS) office: Your EHS department will provide specific guidance on the proper procedures for hazardous waste disposal at your facility. They can provide the correct waste containers and arrange for pickup.
-
Following local, state, and federal regulations: Ensure that all disposal practices are in accordance with the Resource Conservation and Recovery Act (RCRA) and any other applicable environmental laws.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C27H23N2NaO5 |
| Molecular Weight | 478.48 g/mol |
| CAS Number | 1345614-59-6 |
Experimental Workflow for Disposal
The following diagram outlines the general workflow for the proper disposal of AM-095 Sodium.
Figure 1. General workflow for the disposal of AM-095 Sodium waste.
Disclaimer: The information provided in this document is intended as a guide and is based on the best available information for the parent compound of AM-095 Sodium. The toxicological properties of AM-095 Sodium have not been fully evaluated. It is essential to consult with your institution's Environmental Health and Safety department for specific disposal instructions and to ensure full compliance with all applicable regulations.
Essential Safety and Logistical Information for Handling Novel Chemical Compounds Such as AM-095 Sodium
Disclaimer: No specific Safety Data Sheet (SDS) for AM-095 Sodium was found in the public domain. This document provides essential, immediate safety and logistical information based on general best practices for handling novel or uncharacterized chemical compounds in a research environment. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling any new substance.[1][2][3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[4]
Pre-Handling Risk Assessment
Before any manipulation of a novel compound like AM-095 Sodium, a comprehensive risk assessment is mandatory.[1][3] This process should identify potential hazards and establish robust control measures.
Key Steps in Risk Assessment:
-
Identify Chemical and Circumstances of Use: Detail the planned experiments, quantities to be used, and the frequency of handling.[2]
-
Consult Available Information: Although a specific SDS is unavailable, search for data on analogous compounds to anticipate potential toxicities (e.g., acute toxicity, corrosivity, irritation, sensitization, reproductive toxicity, or neurotoxicity).[2]
-
Evaluate Routes of Entry: Consider the potential for inhalation, skin absorption, ingestion, or injection.[2]
-
Select Procedures to Minimize Exposure: This includes the use of engineering controls, administrative controls, and Personal Protective Equipment (PPE).
-
Prepare for Contingencies: Establish clear procedures for spills, accidental exposures, and other emergencies.
Personal Protective Equipment (PPE)
The absence of specific hazard data necessitates a conservative approach to PPE selection. The following table summarizes recommended PPE for handling novel compounds.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[5][6] | Protects against splashes, aerosols, and flying particles. A face shield is recommended when there is a significant splash risk.[6][7] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[5][8] | Prevents skin contact with the chemical and protects personal clothing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[5][9] Double-gloving may be prudent.[5] | Prevents direct skin contact. The specific glove material should be chosen based on the solvent used and any available data on similar compounds.[7] |
| Respiratory Protection | A certified respirator (e.g., N95 or higher) may be necessary if there is a risk of aerosol generation or if the compound is volatile.[5] | Protects against inhalation of airborne particles or vapors. Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Handling and Operational Plan
Adherence to standard operating procedures for hazardous chemicals is critical.
-
Engineering Controls: All work with novel solid or liquid compounds should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11] Avoid eating, drinking, or applying cosmetics in the laboratory.[11]
-
Transportation: When moving the compound, use a secondary, break-resistant container.[12]
-
Labeling: All containers holding AM-095 Sodium must be clearly labeled with the chemical name and any known hazard information.
Disposal Plan
The disposal of novel chemical compounds must be handled with extreme caution and in strict accordance with local, state, and federal regulations.
-
Waste Segregation: Do not mix AM-095 Sodium waste with other chemical waste streams unless compatibility is known.[4] Waste should be segregated into clearly labeled containers.
-
Containerization: Use sturdy, chemically resistant containers for waste collection.[4][13] Ensure containers are kept closed except when adding waste.[4]
-
Unknowns: Treat any unidentifiable material resulting from experiments as hazardous waste.[14]
-
Institutional Procedures: Contact your institution's EHS department for specific instructions on the disposal of novel chemical waste.[4] Do not dispose of any quantity down the drain or in the regular trash.[4][10]
Visualized Workflow for Handling Novel Chemical Compounds
The following diagram illustrates a generalized workflow for the safe handling of a novel chemical compound like AM-095 Sodium, from initial risk assessment to final disposal.
References
- 1. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. google.com [google.com]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. scribd.com [scribd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
